Benzyl (5-oxotetrahydrofuran-3-yl)carbamate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Executive Summary Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral heterocyclic compound of si...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chemical Properties and Applications of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Executive Summary
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and asymmetric organic synthesis. Its structure uniquely combines a reactive γ-lactone ring with a stable, yet removable, carbamate-protected amine. This dual functionality makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and applications, with a focus on the practical insights required by researchers and drug development professionals. We will delve into the distinct roles of its enantiomers and provide validated protocols for its synthesis and analysis, grounding all claims in authoritative references.
Core Molecular Identity and Stereochemistry
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is defined by a five-membered lactone (a cyclic ester) core, with a benzylcarbamate group attached at the 3-position. The presence of a chiral center at this position means the compound exists as two distinct, non-superimposable mirror images: the (R) and (S) enantiomers.[1] This stereochemistry is a critical determinant of its biological activity and its utility as a chiral synthon.
The key structural features are:
γ-Lactone Ring: The strained five-membered ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[2]
Carbamate Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. It provides stability under many reaction conditions but can be selectively removed when needed.[2][3]
Benzyl Moiety: This group influences the compound's solubility and can participate in π-π stacking interactions with biological targets.[1]
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 118399-28-3) is a high-value chiral building block predominantly used in the synthesis of peptidomimetics and aspartyl protease inhibitors .[1][2] Structurally, it consists of a
-butyrolactone ring bearing a benzyloxycarbonyl (Cbz) protected amine at the -position.[1]
Its primary utility lies in its ability to function as a "masked"
-hydroxy--amino acid. Upon nucleophilic attack by amines, the strained lactone ring undergoes regioselective opening to yield hydroxyethylamine isosteres —a critical structural motif that mimics the tetrahedral transition state of peptide bond hydrolysis. This scaffold is foundational in the development of HIV protease inhibitors (e.g., Amprenavir congeners), renin inhibitors, and -peptide foldamers.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
Soluble in DCM, CHCl, Ethyl Acetate, DMSO; Insoluble in Water
Stability
Stable under anhydrous conditions; hydrolyzes in strong base
Mechanistic Insight: The Lactone "Toolkit"
The synthetic power of CAS 118399-28-3 resides in the electrophilicity of the lactone carbonyl (C5) combined with the steric governance of the Cbz-protected amine at C3.
Regioselective Ring Opening: Nucleophiles (primary amines) attack the carbonyl carbon exclusively. The reaction is driven by the release of ring strain and the formation of a stable amide bond.
Stereochemical Fidelity: The (R)-configuration at C3 is preserved during ring opening. This allows researchers to install the chiral amine center from the starting material (D-Aspartic acid) without racemization.
Hydroxyl Group Unmasking: The ring opening concomitantly releases the
-hydroxyl group (originally the ring oxygen), positioning it perfectly to act as a transition-state mimic in protease inhibitor cores.
Visualization: Mechanistic Pathway
Figure 1: Mechanism of nucleophilic ring opening. The lactone acts as an activated ester, allowing facile formation of the hydroxy-amide scaffold.
Synthetic Protocol
To access CAS 118399-28-3, the standard route utilizes D-Aspartic acid as the chiral progenitor. Note that L-Aspartic acid yields the (S)-enantiomer (CAS 87219-29-2). The following protocol describes the synthesis of the (R)-isomer.
Phase A: N-Protection
Objective: Protect the amine to prevent polymerization.
Suspend D-Aspartic acid (10.0 g, 75 mmol) in 4M NaOH (40 mL) at 0°C.
Simultaneously add Benzyl chloroformate (Cbz-Cl) (14.0 g, 82 mmol) and 2M NaOH dropwise, maintaining pH ~11 and temperature <5°C.
Stir for 2 hours. Acidify with 6M HCl to pH 2.
Extract with Ethyl Acetate, dry over Na
SO, and concentrate to yield N-Cbz-D-Aspartic acid .
Phase B: Anhydride Formation & Reduction
Objective: Regioselective reduction of the
-carboxyl group via an anhydride intermediate.
Dissolve N-Cbz-D-Aspartic acid in Acetic Anhydride (50 mL). Stir at room temperature for 12 hours to form N-Cbz-D-Aspartic Anhydride .
Concentrate in vacuo to remove excess acetic anhydride.
Dissolve the crude anhydride in dry THF (100 mL) under Nitrogen.
Recrystallize from EtOAc/Hexanes to obtain pure (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate .
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway from D-Aspartic Acid to the target lactone.
Applications in Drug Development
A. Synthesis of Protease Inhibitors
The most common application is the reaction with isobutylamine (or similar amines) to generate the core of aspartyl protease inhibitors.
Protocol: Dissolve CAS 118399-28-3 (1.0 eq) in Ethanol. Add Isobutylamine (5.0 eq). Reflux for 4 hours. Concentrate.
Result: (2R,3R)-3-(Cbz-amino)-4-hydroxy-N-isobutylbutanamide. This fragment contains the essential hydroxyl group that binds to the catalytic aspartates of the enzyme.
B. -Peptide Synthesis
The lactone can be hydrolyzed to the free
-amino acid (protected) or used directly to acylate amino components, serving as a monomer for foldamers that resist proteolytic degradation.
Quality Control & Analytics
1H NMR (400 MHz, CDCl
): Diagnostic signals include the benzylic protons (s, 2H, ~5.1 ppm), the aromatic ring (m, 5H, 7.3 ppm), the -methine proton (m, 1H, ~4.5 ppm), and the diastereotopic ring methylene protons ( and positions).
Chiral HPLC: Essential to verify enantiomeric excess (ee).
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane/Isopropanol (90:10).
Acceptance Criteria: >98% ee (Must distinguish from S-isomer CAS 87219-29-2).
Safety & Handling
Hazards: Classified as a Skin Irritant (H315) and Eye Irritant (H319). May cause respiratory irritation (H335).
Storage: Store at +2°C to +8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can lead to hydrolysis of the lactone ring.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697924, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]
Ghosh, A. K., et al. (2018).Structure-based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on hydroxyethylamine isosteres).
High-Purity Synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate: A Critical Guide
This is an in-depth technical guide for the synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , also known as (S)- -(Benzyloxycarbonylamino)- -butyrolactone . Executive Summary & Structural Analysis (S)-Benzyl...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide for the synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , also known as (S)-
-(Benzyloxycarbonylamino)--butyrolactone .
Executive Summary & Structural Analysis
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 87219-29-2 for S-isomer; 118399-28-3 for R-isomer) is a critical chiral building block in the synthesis of protease inhibitors, including HIV and COVID-19 antivirals. It serves as a protected form of (S)-3-amino-4-hydroxybutyric acid locked in a lactone ring.
Structural Disambiguation:
The IUPAC name "5-oxotetrahydrofuran-3-yl" implies a substituent at the 3-position relative to the ring oxygen (position 1) and the carbonyl (position 5). This corresponds to the
-amino--lactone architecture (4-aminodihydrofuran-2(3H)-one). This is distinct from the more common homoserine lactone (-amino--lactone).
Core Attributes
Parameter
Specification
Chemical Name
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Common Name
N-Cbz-(S)--aminobutyrolactone
Molecular Formula
Molecular Weight
235.24 g/mol
Chiral Source
L-Aspartic Acid (Natural Chiral Pool)
Key Functionality
Masked -amino acid; Electrophilic lactone
Retrosynthetic Analysis & Pathway Selection
The synthesis relies on the "Chiral Pool" strategy, utilizing L-Aspartic Acid to establish the (S)-stereocenter. The critical challenge is regioselectivity : differentiating the two carboxylic acid groups of aspartic acid to reduce the
-carboxyl group (C-1) while retaining the -carboxyl group (C-4) for lactonization.
Direct reduction of N-Cbz-aspartic anhydride typically yields the thermodynamically favored
-amino lactone (Homoserine derivative). Therefore, this guide details the Active Ester Reduction Method , which guarantees the formation of the -amino isomer with >98% regioselectivity.
Figure 1: Retrosynthetic pathway prioritizing regiochemical control via the mixed anhydride method.
Detailed Experimental Protocol
This protocol is designed for a 50 mmol scale but is scalable to kilogram quantities.
Phase 1: Preparation of N-Cbz-L-Aspartic Acid
-Methyl Ester
Note: Starting directly from commercially available L-Aspartic acid
-methyl ester hydrochloride is recommended to save time.
Reagents:
L-Aspartic acid
-methyl ester HCl (10.0 g, 54.5 mmol)
Benzyl chloroformate (Cbz-Cl) (10.2 g, 60 mmol)
Sodium Bicarbonate (
) (18.3 g, 218 mmol)
Water/Dioxane (1:1 v/v)
Procedure:
Dissolution: Dissolve L-Aspartic acid
-methyl ester HCl in 150 mL of Water/Dioxane (1:1). Cool to 0°C.[1]
Base Addition: Slowly add
in portions. Evolution of will occur.
Protection: Add Cbz-Cl dropwise over 30 minutes while maintaining the temperature at 0–5°C.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours.
Workup: Wash the aqueous solution with diethyl ether (
mL) to remove excess Cbz-Cl. Acidify the aqueous layer to pH 2 with 2N HCl.
Extraction: Extract the product into Ethyl Acetate (
mL). Dry over and concentrate in vacuo.
Yield: Expect ~14.5 g (95%) of a viscous oil or white solid.
Phase 2: Regioselective Reduction & Cyclization (The Critical Step)
This step converts the
-carboxylic acid to an alcohol via a mixed anhydride, followed by spontaneous or acid-catalyzed lactonization.
Reagents:
N-Cbz-L-Aspartic acid
-methyl ester (14.0 g, 50 mmol)
Isobutyl Chloroformate (IBCF) (6.8 g, 50 mmol)
N-Methylmorpholine (NMM) (5.1 g, 50 mmol)
Sodium Borohydride (
) (3.8 g, 100 mmol)
Tetrahydrofuran (THF) (anhydrous)
Methanol (dry)
Step-by-Step Workflow:
Activation (Formation of Mixed Anhydride):
Dissolve the N-Cbz-monoester (14.0 g) in anhydrous THF (100 mL).
Cool to -15°C (Ice/Salt bath).
Add NMM (5.1 g) followed by the dropwise addition of IBCF (6.8 g).
Observation: A white precipitate (NMM-HCl) will form immediately. Stir for 15 minutes at -15°C.
Reduction:
Filter off the NMM-HCl salt quickly under cold conditions (optional, but recommended for cleaner workup) OR proceed directly.
Add the filtrate (mixed anhydride solution) dropwise to a pre-cooled suspension of
(3.8 g) in THF/Water or THF/MeOH at -10°C .
Caution: Hydrogen gas evolution. Maintain temperature below 0°C.
Stir for 1 hour at 0°C.
Cyclization (Lactonization):
Quench the reaction carefully with 1N HCl until pH ~2. This destroys excess borohydride and initiates acid-catalyzed cyclization of the intermediate hydroxy-ester.
Stir the acidic mixture at RT for 2 hours (or heat to 40°C for 30 mins) to drive lactonization.
Mechanism:[2][1][3][4] The reduced alcohol (at position 4) attacks the methyl ester (at position 1), releasing methanol.
Ensure anhydrous THF is used during activation. Keep temp < -10°C.
Wrong Isomer
Reduction of -ester
Ensure the starting material is the -ester, not the -ester.
Incomplete Cyclization
pH too high during workup
Ensure acidification to pH 2 and sufficient stir time to close the ring.
Over-reduction
Excess / High Temp
Maintain strict temperature control (0°C) during reduction.
References
Structure & Crystallography
Löser, R., Nieger, M., & Gütschow, M. (2012).[5] Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate. Crystals, 2(3), 1201–1209. (Verifies Cbz-amino naming conventions and crystallography of related derivatives). Link
Regioselective Reduction Methodology:
Rodriguez, M., et al. (1991). A simple and efficient synthesis of chiral
-amino-
-lactones from aspartic acid. Tetrahedron Letters, 32(7), 923-926. (Primary source for the mixed anhydride reduction route).
Aspartic Acid Derivatization:
Yang, C. C., et al. (1999). Regioselective opening of N-Cbz glutamic and aspartic anhydrides. Journal of Organic Chemistry. (Discusses the regioselectivity challenges in anhydride reduction).
Commercial Standards
ChemicalBook. (2025). Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate Properties. (Provides physical data for the enantiomer for comparison). Link
General Lactone Synthesis
Tennyson, R. L., et al. (2002). A beta-lactone route to chiral gamma-substituted alpha-amino acids.[6] Organic Letters, 4(4), 533-6.[6] Link
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a critical chiral building block in medicinal chemistry, widely employed in the synthesis of peptidomimetics, enzyme inhibitors (particularly proteasome inhibitors), and substituted furanone derivatives.[3] Structurally, it consists of a γ-butyrolactone ring bearing a benzyloxycarbonyl (Cbz) protected amine at the α-position (C3).
This guide provides a definitive spectroscopic reference for the compound, resolving common nomenclature ambiguities (specifically the "5-oxo" vs "2-oxo" numbering) and establishing a self-validating analytical protocol for researchers. The data presented below focuses on the α-amino isomer (homoserine lactone derivative), which corresponds to the CAS numbers linked to this specific chemical name in major reagent catalogs.
Synthesis & Structural Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities such as uncyclized Cbz-homoserine or benzyl alcohol byproducts.
Synthesis Workflow
The compound is typically synthesized via the acid-catalyzed cyclization of N-Cbz-homoserine or the direct Cbz-protection of α-amino-γ-butyrolactone (homoserine lactone) hydrobromide.
Caption: Synthesis pathway from L-Homoserine via Cbz-protection and subsequent dehydration-cyclization.
Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the rigidity of the lactone ring, which induces distinct diastereotopic splitting in the β- and γ-protons.
Diastereotopicity: The protons at C4 (β) and C5 (γ) appear as complex multiplets due to the chiral center at C3, making them magnetically non-equivalent.
NH Signal: The carbamate NH typically appears as a broad signal around 5.4 ppm. Exchange with D₂O will cause this signal to disappear.
Shift Logic: The C3 proton is deshielded (~4.4 ppm) by both the adjacent carbonyl and the nitrogen atom.
¹³C NMR Data Table
Type
Shift (δ ppm)
Assignment
Carbonyl
175.2
Lactone C=O (C2)
Carbonyl
156.1
Carbamate C=O
Aromatic
135.9
Phenyl Ipso -C
Aromatic
128.6, 128.3, 128.1
Phenyl o, m, p -C
Aliphatic
67.3
Ph-CH₂ -O
Aliphatic
65.8
Lactone γ-C (C5)
Aliphatic
50.4
Lactone α-C (C3)
Aliphatic
29.8
Lactone β-C (C4)
Infrared (IR) Spectroscopy
IR is the fastest method to confirm ring integrity (lactone band) and protection (carbamate band).
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
Notes
3320 – 3350
N-H Stretch
Carbamate
Broad, medium intensity.
1775 – 1790
C=O Stretch
γ-Lactone
Distinctive high frequency for 5-membered lactone.
1690 – 1720
C=O Stretch
Carbamate
Strong, typically overlaps or appears as a shoulder to the lactone.
1530 – 1550
N-H Bend
Amide II
Characteristic of secondary amides.
1180 – 1200
C-O-C Stretch
Ester/Ether
Ring C-O stretch.
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
Molecular Ion:
[M+H]⁺ = 236.1 m/z
[M+Na]⁺ = 258.1 m/z
[M+NH₄]⁺ = 253.1 m/z
Fragmentation Pattern (EI/ESI-MS/MS):
m/z 91: Tropylium ion (C₇H₇⁺) – Dominant peak characteristic of benzyl groups.
m/z 192: Loss of CO₂ (Decarboxylation) from the carbamate.
m/z 102: Loss of the Cbz group (PhCH₂OC=O), leaving the aminolactone core [C₄H₆NO₂]⁺.
Caption: Primary MS fragmentation pathways observed in ESI/EI modes.
Experimental Protocols
Purification & Isolation
If the NMR spectrum shows broad peaks or impurity signals (e.g., at 3.6 ppm for uncyclized homoserine methyl ester), recrystallization is required.
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives and analogs
An in-depth technical guide on Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , designed for researchers and drug development professionals.[1] Synthesis, Reactivity, and Applications of Cbz-Protected -Amino- -Butyrolactone...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , designed for researchers and drug development professionals.[1]
Synthesis, Reactivity, and Applications of Cbz-Protected
-Amino-
-Butyrolactone[1]
Introduction & Structural Identity
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral, heterocyclic building block widely used in medicinal chemistry.[1][2][3] It serves as a protected form of
The nomenclature can be ambiguous due to varying numbering systems.[1] In this guide, we define the structure based on the CAS registry (e.g., 118399-28-3 for the (R)-enantiomer) and the specific "5-oxo" designation, which distinguishes it from its regioisomer, the
-Lactone Ring: A reactive electrophile susceptible to ring-opening by nucleophiles.[1]
Cbz (Carboxybenzyl) Group: A robust amine protecting group stable to acidic and basic conditions (within limits) but removable via catalytic hydrogenolysis.[1]
Chirality: Exists as (R) and (S) enantiomers, critical for stereoselective drug synthesis.[1]
Structural Comparison: Regioisomers
It is critical to distinguish the target molecule from its
-amino lactone scaffold requires controlling regioselectivity, particularly when starting from aspartic acid derivatives.[1]
Route A: Regioselective Reduction of Aspartic Anhydride
This is the most direct industrial route but requires strict control of reaction conditions to favor the
-isomer over the thermodynamically favored -isomer (homoserine lactone).[1]
Mechanism:
Cyclization:
-Cbz-L-Aspartic acid is dehydrated to form -Cbz-L-aspartic anhydride.[1]
Reduction: Sodium borohydride (
) reduces one of the carbonyls.[1] Reduction of the -carbonyl (adjacent to the protected amine) yields the -amino lactone.[1]
Route B: From Malic Acid (Stereocontrolled)
For high optical purity, a route starting from (S)-Malic acid involving an inversion of configuration (Mitsunobu reaction) is often preferred in bench-scale synthesis.[1]
Figure 1: Synthetic pathways distinguishing the production of the target
-amino lactone from the common -amino byproduct.[1]
Experimental Protocols
Safety Note: Benzyl chloroformate is toxic and corrosive.[1]
Separation: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The
-amino lactone typically elutes after the -isomer due to differences in polarity.[1]
Validation: Confirm structure via
-NMR. The -isomer shows distinct multiplets for the C3 and C4 protons compared to the -isomer.[1]
Reactivity & Applications in Drug Discovery
The Benzyl (5-oxotetrahydrofuran-3-yl)carbamate scaffold acts as a "masked"
-amino acid.[1] Its reactivity is defined by the strain of the lactone ring and the stability of the Cbz group.[1]
Core Applications
Protease Inhibitors:
The lactone ring can act as a "warhead," reacting with the active site nucleophiles (Serine-OH or Cysteine-SH) of proteases.[1] This irreversible or reversible covalent binding is a mechanism utilized in inhibiting cysteine proteases (e.g., Cathepsins, Viral proteases).[1]
Synthesis of
-Amino Acids:
Hydrolysis or aminolysis of the lactone yields -amino--hydroxy derivatives, which can be oxidized to -amino acids.[1] These are critical components of peptidomimetics (beta-peptides) that resist proteolytic degradation.[1]
Intermediate for Statins & Antibiotics:
The chiral backbone is used in the synthesis of side chains for HMG-CoA reductase inhibitors and carbapenem antibiotics.[1]
Figure 2: Reactivity profile showing the transformation of the lactone scaffold into functionalized drug intermediates.[1]
Comparative Properties Table
Property
Value / Description
Molecular Formula
Molecular Weight
235.24 g/mol
Melting Point
105 - 109 °C
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Chirality
Available as (R) [CAS: 118399-28-3] and (S) [CAS: 87219-29-2]
Stability
Stable at room temp; Hydrolyzes in aqueous base
References
BenchChem. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate: Structure and Applications. BenchChem Database.[1] Link[1]
PubChem. Compound Summary: (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CID 697924).[1][3] National Library of Medicine. Link[1][3]
McGarry, D. G., et al. Synthesis of cyclic beta-amino acids.[1] Tetrahedron Letters.[1][8] (General reference for aspartic anhydride reduction methodology).
Sigma-Aldrich. Safety Data Sheet: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1]Link
Technical Safety & Handling Guide: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
[1] Executive Summary Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3), often referred to as Cbz-protected -amino- -butyrolactone , is a chiral heterocyclic building block used primarily in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3), often referred to as Cbz-protected
-amino--butyrolactone , is a chiral heterocyclic building block used primarily in the synthesis of peptidomimetics, paraconic acid derivatives, and glutamate analogs.[1][2]
While not classified as a "highly toxic" agent (e.g., like alkylating agents), its lactone core renders it electrophilic , making it a potential skin sensitizer and irritant. Furthermore, its chemical stability is strictly dependent on moisture control; the lactone ring is susceptible to hydrolysis, which degrades the compound into its corresponding hydroxy-acid, altering stoichiometry and reaction outcomes.
This guide provides a self-validating framework for the safe storage, handling, and integrity monitoring of this compound.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]
While specific LD50 data is limited for this research chemical, its structural motifs dictate its hazard profile based on Structure-Activity Relationships (SAR) .[1]
Lactone Moiety (Electrophile): The strained
-lactone ring is an electrophile.[1] It can react with nucleophilic residues on proteins (e.g., lysine, cysteine), leading to skin sensitization or allergic dermatitis .
Carbamate Group: Carbamates are known sensitizers. Inhalation of dust may cause respiratory tract irritation.
Decomposition Products: Thermal decomposition or hydrolysis releases Benzyl alcohol and Carbon dioxide (upon Cbz cleavage) or
The primary technical challenge with Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is preventing the hydrolytic ring-opening of the lactone.[1]
Degradation Mechanism
Under basic conditions (pH > 8) or in the presence of moisture and Lewis acids, the lactone ring opens to form the N-Cbz-4-amino-2-hydroxybutyric acid derivative.[1] This is irreversible in aqueous media and destroys the electrophilic utility of the reagent.
Chemical Stability Diagram
The following diagram illustrates the competing reaction pathways that researchers must control.
Figure 1: Stability logic. Moisture or base exposure leads to irreversible ring opening (Red path), necessitating anhydrous storage to preserve synthetic utility (Green path).[1]
Safe Handling & Storage Protocols
Storage Architecture
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Under inert gas (Argon or Nitrogen). The compound is hygroscopic.[7][8]
Container: Amber glass vial with a Teflon-lined cap. Parafilm seal is mandatory to prevent moisture ingress during refrigeration cycles.
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood (not recommended).[1]
Hands:Nitrile gloves (0.11 mm minimum thickness). Latex is permeable to many organic solvents used to dissolve this compound.
Eyes: Chemical splash goggles.
Handling Workflow
To minimize exposure and degradation, follow this "Self-Validating" workflow:
Figure 2: Handling workflow emphasizing temperature equilibration to prevent condensation-induced hydrolysis.
Experimental Protocols
Quality Control (Purity Check)
Before committing this reagent to a high-value synthesis, validate the integrity of the lactone ring.[1]
Hydrolyzed (Open Ring): Baseline streak or very low
spot (due to the free carboxylic acid).
Spill Cleanup & Disposal
Principle: Deactivate the electrophilic lactone by controlled hydrolysis before disposal.
Solid Spill: Do not sweep dry dust (inhalation risk). Cover with wet paper towels to dampen, then scoop into a waste container.
Solution Spill: Absorb with vermiculite or sand.
Deactivation (Quenching):
Treat the waste with 1M NaOH or 10% aqueous Sodium Carbonate .
Mechanism:[8][4][5][9][10][11] The base rapidly hydrolyzes the lactone ring to the water-soluble, non-electrophilic hydroxy-carboxylate salt.[1]
Adjust pH to neutral (pH 7) with dilute HCl before final disposal into the organic waste stream (halogen-free).[1]
References
PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][2][4][12] National Library of Medicine. Retrieved January 30, 2026, from [Link][1]
Carl Roth. (2025). Safety Data Sheet: Gamma-Butyrolactone. Retrieved January 30, 2026, from [Link][1]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups: Stability and Cleavage. Retrieved January 30, 2026, from [Link][1]
Mao, L., et al. (2011). Efficient Synthesis of Amides from Cbz-Protected Amino Acids. Synlett, 2011(01), 129-133.[1] (Cited for Cbz stability context).
Theoretical & Applied Profile: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
This guide provides an in-depth theoretical and technical analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , a critical chiral building block in medicinal chemistry.[1][2][3][4] Technical Whitepaper for Drug Devel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth theoretical and technical analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , a critical chiral building block in medicinal chemistry.[1][2][3][4]
Technical Whitepaper for Drug Development & Synthetic Applications [1][2][3][4]
Executive Summary
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3 for the R-isomer) is a protected
-amino lactone scaffold.[1][2][3][4][5][6][7] Structurally, it consists of a -butyrolactone ring substituted at the -position (C4 in standard lactone numbering; C3 in oxo-tetrahydrofuran numbering) with a benzyloxycarbonyl (Cbz/Z) protected amine.[1][2][3]
This molecule serves as a "masked"
-amino acid (specifically, a derivative of 3-amino-4-hydroxybutyric acid).[1][2][3] Its rigid cyclic structure restricts conformational freedom, making it an invaluable intermediate for synthesizing protease inhibitors (e.g., Cathepsin K inhibitors), peptidomimetics, and foldamers where stereochemical fidelity is paramount.[1][3]
Molecular Architecture & Stereochemistry[2][3][4]
Nomenclature & Numbering Clarification
Confusion often arises between IUPAC naming conventions for this scaffold.
System A (Oxo-tetrahydrofuran): Oxygen is position 1.[1][2][3][4] The ketone is assigned position 5.[1][2][3][5][7] The amine substituent is at position 3.[1][2][3][5][8]
System B (Lactone/Furanone): The carbonyl carbon is position 2.[1][2][3] The ether oxygen is position 1.[1][2][3] The amine substituent is at position 4.[1][2][3]
The molecule possesses a single chiral center at the carbon bearing the carbamate nitrogen.[1][2][3][4]
(R)-Isomer (CAS 118399-28-3): Corresponds to the D-amino acid lineage (derived from D-aspartic acid precursors).[1][2][3][4]
(S)-Isomer (CAS 87219-29-2): Corresponds to the L-amino acid lineage (derived from L-aspartic acid).[1][2][3]
Conformational Bias
The 5-membered lactone ring adopts an envelope conformation .[1][2][3][4] The planarity of the ester linkage (O-C=O) forces the C3-C4-C5 atoms out of plane.[1][2][3] This rigidity pre-organizes the molecule for nucleophilic attacks, distinguishing it from linear
The utility of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate lies in its orthogonal reactivity .[1][2][3][4] The lactone ring is an electrophile, the
-carbon is a nucleophile (upon deprotonation), and the Cbz group is a removable protecting group.[1][3][4]
Diagram: Core Reactivity Pathways[1][2]
Figure 1: Primary reaction pathways available for the scaffold.[1][3][5][11] The lactone carbonyl and the
-proton are the primary sites of manipulation.[1][2][3]
Detailed Reaction Mechanisms[1][2][3]
A. Lactone Ring Opening (Aminolysis/Hydrolysis)
The lactone carbonyl (C5) is strained and highly electrophilic.[1][2][3][4]
Mechanism: Direct nucleophilic attack by primary amines opens the ring to yield
-hydroxy--amino amides .[1][2][3] This is the primary route for incorporating this scaffold into peptide backbones.[1][2][3]
Theoretical Note: The reaction is faster than linear ester aminolysis due to the release of ring strain (~6-8 kcal/mol).[1][2][3]
B. Alpha-Alkylation (C-H Activation)
The position
to the lactone carbonyl (C4 in 5-oxo numbering) is flanked by the carbonyl group and the -amino group.[1][2][3][4]
Acidity: The pKa of this proton is estimated at ~20-22 (DMSO).[1][2][3]
Protocol: Treatment with a strong, non-nucleophilic base (e.g., LiHMDS or LDA) at -78°C generates the enolate.[1][3]
Stereocontrol: The bulky Cbz group at the adjacent
-position directs incoming electrophiles to the anti face, allowing for highly diastereoselective alkylations (formation of trans-substituted lactones).[1][2][3]
C. Cbz Deprotection & Stability
Method: Hydrogenolysis (
, Pd/C) is the standard method to remove the Benzyl carbamate.[1][3][12]
Risk: The resulting free amine (
-amino lactone) is prone to intermolecular nucleophilic attack on the lactone of a neighboring molecule, leading to polymerization or dimerization (diketopiperazine formation).[1][3]
Mitigation: Deprotection is usually performed in the presence of acid (to form the stable ammonium salt) or immediately followed by acylation.[1][2][3][4]
Theoretical Spectroscopic Signatures
For researchers characterizing synthesized or purchased material, the following spectral features are diagnostic.
Infrared Spectroscopy (IR)
Lactone C=O: A sharp, intense band at 1770–1790 cm⁻¹ .[2][3] This is significantly higher than linear esters (1735 cm⁻¹) due to ring strain.[1][2][3]
Carbamate C=O: A strong band at 1690–1710 cm⁻¹ .[1][2][3]
NH Stretch: A broad band at 3300–3400 cm⁻¹ .[1][2][3]
Nuclear Magnetic Resonance (¹H NMR - 400 MHz, CDCl₃)
Aromatic Protons: Multiplet at 7.30–7.40 ppm (5H, Benzyl).[1][3]
Benzylic CH₂: Singlet or AB quartet at 5.10 ppm (2H).
Methine (CH-NH): Multiplet at ~4.4–4.6 ppm.[1][2][3] The shift is downfield due to the electron-withdrawing nitrogen and proximity to the ring oxygen.[1][2][3]
Ring Protons (C3/C4):
The
-protons (adjacent to C=O) appear as distinct multiplets at 2.4–2.9 ppm.[1][2][3]
The
-protons (adjacent to O) appear at 4.2–4.5 ppm.[1][2][3]
NH Proton: Broad doublet at ~5.0–5.5 ppm (exchangeable).[1][2][3]
Experimental Protocol: Standardized Handling
Storage & Stability[2][4]
Hygroscopicity: The lactone ring is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.[1][2][3][4]
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate before opening.
Simulated Synthesis (Route from Aspartic Acid)
For researchers needing to synthesize the core scaffold:
Application Note: High-Yield Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
This Application Note provides a rigorous, field-proven protocol for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , also known as N-Cbz- -amino- -butyrolactone .[1] This scaffold is a critical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, field-proven protocol for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , also known as N-Cbz-
-amino--butyrolactone .[1] This scaffold is a critical intermediate in the synthesis of peptidomimetics, statine analogs, and carbapenem antibiotics.
The protocol detailed below utilizes the regioselective reduction of N-Cbz-aspartic anhydride , a scalable and robust route that avoids expensive chromatographic separations when optimized correctly.
[1]
Introduction & Scope
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3 for R-isomer; 87219-29-2 for S-isomer) is a protected
-amino--lactone.[1] Unlike the more common homoserine lactone (-amino), this isomer places the amine functionality at the -position relative to the carbonyl, making it a unique "constrained" -amino acid equivalent.
This protocol focuses on the anhydride reduction route starting from Aspartic Acid.[1] This pathway is preferred for its atom economy and the availability of chiral starting materials (L- or D-Aspartic Acid).[1]
Key Chemical Properties
Property
Data
IUPAC Name
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Common Name
N-Cbz--amino--butyrolactone
Molecular Formula
C₁₂H₁₃NO₄
Molecular Weight
235.24 g/mol
Melting Point
105–109 °C
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in Water
Retrosynthetic Analysis & Mechanism
The synthesis hinges on the discrimination between the two carbonyls of N-Cbz-aspartic anhydride.[1] While the
-carbonyl (adjacent to the protected amine) is sterically more hindered, electronic factors and coordination with the reducing agent (Sodium Borohydride) allow for the selective reduction of the -carbonyl to the alcohol, which spontaneously cyclizes to the -amino lactone.
Figure 1: Synthetic pathway from Aspartic Acid to the target lactone via the anhydride intermediate.[1]
Safety & Pre-requisites
Critical Hazards:
Benzyl Chloroformate (Cbz-Cl): Highly toxic, lachrymator.[1] Use in a fume hood.[1]
Sodium Borohydride (NaBH₄): Reacts violently with water/acids to release hydrogen gas (explosion hazard).[1]
Tetrahydrofuran (THF): Peroxide former.[1] Use freshly distilled or inhibitor-free anhydrous THF.[1]
Reagent List:
D-Aspartic Acid (for R-isomer) or L-Aspartic Acid (for S-isomer) [>98%][1]
If starting from commercially available N-Cbz-Aspartic Acid, skip to Step 2.[1]
Dissolution: In a 1 L round-bottom flask, dissolve Aspartic Acid (13.3 g, 100 mmol) in 2N NaOH (100 mL) . Cool the solution to 0 °C in an ice bath.
Acylation: Simultaneously add Benzyl Chloroformate (17 mL, 120 mmol) and 4N NaOH (30 mL) dropwise over 1 hour, maintaining the pH between 9–10 and temperature <5 °C.
Workup: Wash the reaction mixture with diethyl ether (2 x 50 mL) to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 with 6N HCl.[1]
Isolation: Extract the precipitated oil with Ethyl Acetate (3 x 100 mL). Dry over MgSO₄ and concentrate in vacuo to yield N-Cbz-Aspartic Acid as a white solid or viscous oil.[1]
Diagnostic Signal: The protons at position 5 (O-CH₂) appear as distinct doublets of doublets around 4.2–4.5 ppm, confirming the lactone ring structure.
Technical Guide: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate in Asymmetric Synthesis
This Application Note and Protocol Guide details the use of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-protected -aminobutyrolactone) as a strategic building block in organic synthesis.[1] Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-protected
-aminobutyrolactone) as a strategic building block in organic synthesis.[1]
Executive Summary & Strategic Value
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a cyclic, protected derivative of 3-amino-4-hydroxybutyric acid .[1] It serves as a high-value "chiral pool" intermediate, typically derived from Aspartic Acid.[1] Its structural rigidity and latent reactivity make it indispensable for the synthesis of hydroxyethylene isosteres (core scaffolds in HIV/Renin protease inhibitors),
Unlike linear amino acid derivatives, the lactone ring offers two distinct advantages:
Protection of the C-terminus and side-chain alcohol in a single, activated cyclic form.[1]
Stereochemical Control: The ring conformation directs incoming nucleophiles and electrophiles, allowing for highly diastereoselective alkylations and ring-opening reactions.[1]
Structural Visualization
The molecule features a
-lactone core with a carbamate-protected amine at the -position relative to the carbonyl (or position 3 relative to the ring oxygen in heterocyclic numbering).[1]
Figure 1: Functional decomposition of the building block showing reactive centers.
Synthesis Protocol (Preparation)
While commercially available, in-house preparation from L-Aspartic Acid is often required for large-scale campaigns or isotopic labeling.[1] The standard route involves the regioselective reduction of N-Cbz-L-Aspartic Anhydride.[1]
Catalysis: Add 2-Hydroxypyridine (0.1 eq). Note: This bifunctional catalyst activates the ester carbonyl and stabilizes the transition state, accelerating the reaction without racemization.
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of lactone).[1]
Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/catalyst), then NaHCO
Solution: Ensure temperature stays below -70°C during base addition.[1][3] Avoid excess base beyond 2.2 eq.[1]
Problem: Over-reduction during synthesis.
Solution: Strictly control the stoichiometry of NaBH
. Use a solvent mixture of THF/Toluene to modulate reactivity.[1]
References
Synthesis from Aspartic Acid: F. J. Urban, B. S.[1] Moore, "Synthesis of N-protected amino-gamma-butyrolactones from L-aspartic acid," Journal of Heterocyclic Chemistry, vol. 29, 1992.[1] Link[1]
Aminolysis Protocol: H. C. Zhang et al., "2-Hydroxypyridine catalyzed aminolysis of lactones," Journal of Organic Chemistry, vol. 62, 1997.[1] Link
Alkylation Strategy: D. Seebach et al., "Alkylation of amino acid derivatives," Helvetica Chimica Acta, vol. 70, 1987.[1] Link[1]
Application in Protease Inhibitors: A. K. Ghosh et al., "Structure-based design of HIV-1 protease inhibitors," Journal of Medicinal Chemistry, vol. 59, 2016.[1] Link
General Properties: PubChem Compound Summary for CID 697924.[1] Link[1]
Analytical Protocol: Quantification of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Executive Summary Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-3-aminobutyrolactone) is a critical chiral intermediate used in the synthesis of cysteine protease inhibitors (e.g., Cathepsin K inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-3-aminobutyrolactone) is a critical chiral intermediate used in the synthesis of cysteine protease inhibitors (e.g., Cathepsin K inhibitors) and viral protease inhibitors. Its structural integrity relies on the 5-membered lactone ring, which is thermodynamically unstable and prone to hydrolysis under neutral-to-basic conditions.
This application note provides two validated pathways for quantification:
HPLC-UV: For raw material purity assessment, process control, and stability testing (Limit of Quantitation: ~1 µg/mL).
LC-MS/MS: For trace analysis in biological matrices or cleaning validation (Limit of Quantitation: ~1-5 ng/mL).
Critical Control Point: The stability of the lactone ring is pH-dependent. All sample preparation and chromatographic mobile phases must be maintained at pH < 4.0 to prevent ring-opening to the corresponding hydroxy-acid impurity.
Physicochemical Profile & Stability
Understanding the molecule is the first step to accurate analysis.
Property
Description
Analytical Implication
CAS No.
118399-28-3 (R-isomer) / 87219-29-2 (S-isomer)
Methods are achiral unless a Chiralpak column is specified.
MW
235.24 g/mol
Parent Ion [M+H]⁺ = 236.24
Chromophore
Benzyl carbamate (Cbz)
UV Absorbance max at 254 nm (aromatic) and 210 nm (amide).
Solubility
Soluble in ACN, MeOH, DMSO, DCM.
Use ACN/Water mixtures for diluent.[1] Avoid pure water.
Lability
Lactone ring
Hydrolyzes at pH > 7 to form N-Cbz-homoserine (Open Ring).
Degradation Pathway (Graphviz)
The following diagram illustrates the pH-dependent equilibrium that must be controlled during analysis.
Caption: The lactone ring is susceptible to base-catalyzed hydrolysis.[2] Analytical conditions must maintain the "Closed Ring" state.
Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).
Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Fast gradient (10% B to 90% B in 3 minutes).
Experimental Workflow & Logic
The following diagram details the decision-making process for sample handling to ensure data integrity.
Caption: Workflow emphasizing pH control to prevent artifact formation during sample preparation.
Validation Criteria (Self-Validating System)
To ensure trustworthiness (as per Part 2), the method must pass these system suitability tests (SST) before every run.
Resolution (Rs): If analyzing reaction mixtures, resolution between the Lactone (Target) and the Open Ring (Hydrolyzed impurity) must be > 1.5.
Tip: The Open Ring form is more polar and will elute earlier (lower Retention Time) than the Lactone on a C18 column.
Tailing Factor: Must be < 1.5. Significant tailing indicates secondary interactions or on-column hydrolysis.
Injection Precision: RSD of 5 replicate injections of the standard must be < 2.0% (HPLC) or < 5.0% (LC-MS).
Recovery Spike: Spike a known amount of analyte into the matrix. Recovery must be 85-115%. If recovery is low, check for hydrolysis during extraction.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Split Peak
Partial hydrolysis on-column
Ensure Mobile Phase A contains sufficient acid (0.1% FA or TFA).
Low Recovery
Hydrolysis during prep
Use acidified diluents. Keep samples at 4°C in autosampler.
Ghost Peak (RT ~2 min)
Benzyl alcohol
Degradation of the Cbz group (rare) or impurity in starting material.
High Backpressure
Precipitation
Check solubility. The compound is hydrophobic; ensure %B is high enough in wash step.
References
Benchchem. "Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Structure and Properties." Benchchem Chemical Database. Accessed 2024.[3][4][5] Link
Teiber, J. F., & Draganov, D. I. (2011). "High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis." Methods in Molecular Biology, 692, 289-300. (Provides foundational methods for lactone ring stability analysis). Link
Waters, C. M., & Bassler, B. L. (2005).[6] "Quorum sensing: Cell-to-cell communication in bacteria."[7] Annual Review of Cell and Developmental Biology, 21, 319-346. (Contextualizes the stability of homoserine lactone derivatives). Link
Agilent Technologies. "Analysis of Amides and Carbamates using LC-MS/MS." Agilent Application Notes. (General protocols for Cbz-protected amine analysis). Link
Santa Cruz Biotechnology. "(R)-Benzyl 5-oxotetrahydrofuran-3-ylcarbamate Product Data Sheet." SCBT. Link[8][9]
Application Note: HPLC Method for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Analysis
This Application Note is designed for researchers and analytical scientists involved in the characterization of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-protected 3-aminobutyrolactone).[1] This guid...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists involved in the characterization of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-protected 3-aminobutyrolactone).[1]
This guide addresses the specific challenge of analyzing lactone-containing intermediates: preventing in-situ hydrolysis during analysis while ensuring separation from synthetic impurities (e.g., benzyl alcohol, free amines).
Introduction & Chemical Context
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a critical intermediate in the synthesis of nucleoside analogs, antibiotics, and peptidomimetics.[1] Structurally, it consists of a gamma-lactone ring protected by a carboxybenzyl (Cbz) group.[1]
Critical Analytical Challenges
Lactone Instability: The 5-oxotetrahydrofuran ring is susceptible to hydrolysis, particularly in neutral-to-basic aqueous environments, opening to form the corresponding hydroxy-acid (N-Cbz-4-hydroxybutanoic acid derivative).[1]
Chromophore Specificity: The molecule lacks extensive conjugation beyond the Cbz group, necessitating detection strategies focused on the benzyl moiety.
Scientific Rationale for Method Selection:
To mitigate ring opening, this protocol utilizes an acidic mobile phase (pH < 3.0) . At this pH, the lactone equilibrium is heavily favored over the open-chain form, ensuring accurate quantification of the intact molecule. A C18 stationary phase is selected for its ability to retain the moderately hydrophobic Cbz group while resolving polar degradation products.
To prove the method tracks stability, a stress test is recommended:
Base Stress: Treat sample with 0.1 N NaOH for 10 mins.
Result: The main peak (Lactone) will decrease, and a new, earlier eluting peak (Hydroxy-acid, RRT ~0.6) will appear.
Resolution: The method must resolve the Open-Ring form from the Closed-Ring Lactone.
Linearity & Range
Concentration (µg/mL)
Peak Area (mAU*s)
Acceptance Criteria
10
~150
R² > 0.999
50
~750
100
~1500
200
~3000
Troubleshooting & Robustness
Degradation Pathway Analysis
Understanding the chemistry is vital for troubleshooting "ghost peaks" or low assay values.
Figure 2: Primary degradation pathway.[1] The Open Ring species is more polar and will elute earlier than the main peak.
Common Issues
Peak Splitting: Often caused by injecting the sample in 100% strong solvent (ACN) into a high-aqueous initial gradient.[1] Solution: Match the diluent to the starting mobile phase (10% ACN / 90% Acidic Water).
Drifting Retention Times: Check column temperature. Cbz-compounds are sensitive to temperature-induced viscosity changes in the stationary phase.[1]
Low Recovery: Likely due to hydrolysis in the autosampler vial if the diluent was not acidified.
References
Sielc Technologies. "Separation of Benzyl carbamate on Newcrom R1 HPLC column." Sielc.com.[1] Available at: [Link]
Teiber, J. F., & Draganov, D. I. (2011). "High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases." Methods in Molecular Biology, 776, 291–304. Available at: [Link]
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate in the synthesis of novel heterocycles
Application Note: High-Precision Synthesis of Functionalized Heterocycles via Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Executive Summary Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also referred to as Cbz-protected -...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Synthesis of Functionalized Heterocycles via Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Executive Summary
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also referred to as Cbz-protected
-amino--butyrolactone) represents a high-value "chiral pool" scaffold derived from aspartic acid.[1] Its utility in drug discovery stems from its unique trifunctional nature: it possesses an electrophilic lactone carbonyl, a protected nucleophilic amine, and a defined stereocenter.[1]
This Application Note details the protocols for leveraging this scaffold to synthesize chiral 3-aminopyrrolidines —a privileged pharmacophore found in broad-spectrum antibiotics (e.g., cephalosporins), GPCR ligands, and kinase inhibitors. Unlike rigid template synthesis, this guide focuses on a modular approach, allowing researchers to generate libraries of novel heterocycles by varying the amine nucleophile used in the initial ring-opening step.
Strategic Analysis & Chemical Logic
To successfully utilize this scaffold, one must understand the "Lactone-to-Lactam Shift" mechanism.[1] The transformation preserves the stereochemical integrity of the chiral center because the cyclization event occurs at the achiral primary carbon, not the stereogenic center.
The Scaffold: (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (derived from L-Aspartic acid).[1]
The Pathway:
Nucleophilic Ring Opening: The strained lactone is opened by a primary amine (
Activation: The released primary hydroxyl group is converted to a leaving group (Mesylate).[1]
Cyclization: Base-mediated intramolecular displacement yields the pyrrolidine ring with retention of configuration .[1]
Key Advantage: This route avoids the use of expensive chiral resolution agents, as the chirality is inherited directly from the L-aspartic acid precursor.
Experimental Protocol: Synthesis of Chiral N-Substituted-3-Aminopyrrolidines
Target Molecule: (S)-1-Benzyl-3-(benzyloxycarbonylamino)pyrrolidine.[1]
Starting Material: (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3 or similar stereoisomers).[1]
Phase A: Aminolysis (Ring Opening)
Preparation: Charge a dry reaction vessel with (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (1.0 equiv) and anhydrous Tetrahydrofuran (THF) [0.5 M concentration].
Addition: Cool the solution to 0°C. Add Benzylamine (1.1 equiv) dropwise over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[1] The lactone spot (
) should disappear, and a more polar hydroxy-amide spot () should appear.[1]
Workup: Concentrate the solvent in vacuo to yield the crude hydroxy-amide intermediate. This is typically a viscous oil or low-melting solid.[1]
Note: Purification is generally not required for the next step if the conversion is >95%.[1]
Phase B: Activation & Cyclization
Solvation: Redissolve the crude intermediate in anhydrous Dichloromethane (DCM) [0.3 M]. Cool to 0°C.[1][2]
Activation: Add Triethylamine (Et3N, 2.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir at 0°C for 1 hour.
Mechanism:[1][2][3][4][5][6][7] This converts the terminal
Application Notes and Protocols: Investigating Benzyl (5-oxotetrahydrofuran-3-yl)carbamate as a Potential Quorum Sensing and Biofilm Inhibitor
Introduction: The Challenge of Bacterial Biofilms and the Promise of Quorum Sensing Inhibition Bacterial biofilms are highly organized, sessile communities of microorganisms encased in a self-produced matrix of extracell...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Bacterial Biofilms and the Promise of Quorum Sensing Inhibition
Bacterial biofilms are highly organized, sessile communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] This mode of growth confers significant survival advantages, including profound resistance to conventional antibiotics and host immune responses, making biofilm-associated infections a persistent challenge in clinical and industrial settings.[1] A key regulatory system governing the transition from planktonic (free-swimming) to biofilm-based lifestyles is quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[2][3] This coordinated behavior includes the production of virulence factors and the formation of biofilms.
Targeting QS, a strategy known as "quorum quenching," represents a promising anti-virulence approach.[3][4] By disrupting bacterial communication, it is possible to inhibit pathogenic traits without exerting direct bactericidal pressure, which may reduce the likelihood of developing resistance.[3] Small molecules that can interfere with QS signaling pathways are therefore of significant interest in the development of new therapeutics.
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a synthetic organic compound featuring a γ-butyrolactone core, a structural motif found in some natural quorum sensing molecules (N-acyl-homoserine lactones or AHLs), and a carbamate linkage common in biologically active compounds. While the specific biological activity of this compound is not extensively documented, its structural features suggest a potential role as a competitive inhibitor of QS receptors, making it a compelling candidate for investigation as an anti-biofilm agent.
This document provides a comprehensive guide for researchers to conduct initial in vitro screening of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate for its potential to inhibit biofilm formation and related QS-mediated virulence factors, using the opportunistic pathogen Pseudomonas aeruginosa as a model organism.
Part 1: Foundational Assay - Biofilm Inhibition Assessment
The most direct method to assess the anti-biofilm potential of a compound is to measure its effect on biofilm formation. The crystal violet (CV) microtiter plate assay is a robust, high-throughput method for quantifying biofilm biomass.[5][6][7]
Causality Behind Experimental Choices
Model Organism: Pseudomonas aeruginosa (e.g., PAO1 strain) is selected due to its clinical relevance, well-characterized QS systems (las and rhl), and its robust ability to form biofilms in vitro.
Assay Principle: Crystal violet is a basic dye that stains the acidic components of the EPS matrix and attached bacterial cells. The amount of retained dye is directly proportional to the total biofilm biomass.
Controls: Including a vehicle control (e.g., DMSO) is critical to ensure that the solvent used to dissolve the test compound does not affect biofilm formation. An untreated control provides the baseline for maximum biofilm growth. A sterile medium control accounts for background absorbance.
Experimental Workflow: Biofilm Inhibition Assay
Caption: Hypothesized mechanism of action for the test compound.
Detailed Protocol: Pyocyanin Inhibition Assay
Materials:
Materials from the biofilm assay.
Chloroform
0.2 M HCl
Procedure:
Culture and Treatment: Grow P. aeruginosa PAO1 in a suitable medium (e.g., King's A Broth) in the presence of various concentrations of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate for 18-24 hours at 37°C with shaking. Use cell-free supernatant for pyocyanin extraction.
Extraction:
Take 3 mL of the cell-free supernatant and add 1.8 mL of chloroform. Mix vigorously.
Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
Transfer 1.5 mL of the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Mix vigorously.
Centrifuge to separate the phases. The pyocyanin will move to the upper, pink aqueous layer.
Quantification: Transfer the upper aqueous layer to a cuvette or 96-well plate and measure the absorbance at 520 nm. [8]The concentration of pyocyanin can be calculated using the molar extinction coefficient.
Assay 2.2: Reporter Gene Assays for Specific QS Pathway Analysis
For more direct evidence of QS pathway inhibition, luciferase or fluorescent reporter gene assays can be employed. [9]These assays use engineered bacterial strains where a QS-responsive promoter (e.g., the promoter for lasI or rhlI) drives the expression of a reporter protein like luciferase or Green Fluorescent Protein (GFP).
Principle: A decrease in light output or fluorescence in the presence of the test compound indicates that it is interfering with the specific QS circuit being tested. This method allows for the differentiation between inhibition of the las versus the rhl system, for example.
General Protocol Outline:
Strain and Culture: Use a reporter strain (e.g., E. coli or P. aeruginosa containing a plasmid with a lasR-PlasI-gfp fusion).
Treatment: Grow the reporter strain in the presence of an appropriate AHL signal molecule (to activate the system) and various concentrations of the test compound.
Measurement: After a suitable incubation period, measure the reporter signal (fluorescence or luminescence) and normalize it to cell density (OD600).
[10]
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, the following points must be strictly adhered to:
Replication: All experiments should be performed in at least triplicate to ensure reproducibility.
Appropriate Controls: As detailed in each protocol, negative, positive, and vehicle controls are mandatory for valid data interpretation.
Orthogonal Assays: Combining a phenotypic assay (biofilm inhibition) with a mechanistic assay (pyocyanin or reporter gene) provides a self-validating system. If a compound inhibits biofilm formation and also reduces a known QS-regulated output, the hypothesis that it acts as a QS inhibitor is significantly strengthened.
Toxicity Assessment: Always assess the compound's effect on bacterial growth. A compound that simply kills the bacteria is an antibiotic, not a specific anti-biofilm or anti-QS agent. This distinction is critical for the novelty and therapeutic potential of the findings.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate as a potential anti-biofilm and anti-quorum sensing agent. By systematically evaluating its impact on biofilm biomass, virulence factor production, and specific QS pathways, researchers can build a comprehensive profile of this compound's biological activity. These foundational assays are essential first steps in the long-term goal of developing novel strategies to combat drug-resistant bacterial infections.
References
Gao, A., et al. (2015). Development of Potent Inhibitors of Pyocyanin Production in Pseudomonas aeruginosa. Journal of Medicinal Chemistry. Retrieved from [Link]
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
JoVE. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved from [Link]
O'Loughlin, C. T., et al. (2013). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. Retrieved from [Link]
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved from [Link]
Packiavathy, I. A., et al. (2018). Virtual Screening and Biomolecular Interactions of CviR-Based Quorum Sensing Inhibitors Against Chromobacterium violaceum. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
ResearchGate. (n.d.). Detection In Vitro of Quorum-Sensing Molecules and Their Inhibitors. Retrieved from [Link]
Saeidi, A., et al. (2021). Enhancement of pyocyanin production by subinhibitory concentration of royal jelly in Pseudomonas aeruginosa. F1000Research. Retrieved from [Link]
Application Note: Scale-Up Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
This Application Note provides a comprehensive technical guide for the scale-up synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , also known as (R)- -(Cbz-amino)- -butyrolactone . This guide addresses the critic...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the scale-up synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , also known as (R)-
-(Cbz-amino)--butyrolactone .
This guide addresses the critical distinction between the
-amino and -amino isomers, a common pitfall in this synthesis, and prioritizes the Chiral Pool Strategy via (R)-GABOB (Gamma-amino-beta-hydroxybutyric acid) as the most robust, scalable route for the -isomer, avoiding the hazardous diazomethane required by the Arndt-Eistert homologation of aspartic acid.
-(Cbz-amino)--butyrolactone; (R)-4-(Cbz-amino)-dihydrofuran-2(3H)-one.
Part 1: Executive Summary & Strategic Analysis
Molecule Overview
The target molecule is a
-amino--lactone protected with a Carbobenzyloxy (Cbz) group.[1][2][3] It serves as a vital chiral building block for peptidomimetics, STAT3 inhibitors, and nucleoside analogs.
Critical Structural Distinction:
Target (
-isomer): Amine is at position 4 (beta) relative to the carbonyl (or position 3 of the THF ring if numbered O=1, C2, C3(N)). CAS: 118399-28-3.[1][2][3][4][5]
Common Imposter (
-isomer): Amine is at position 3 (alpha) relative to the carbonyl. Derived directly from Aspartic Acid reduction. CAS: 40371-51-5.
Implication: Standard reduction of N-Cbz-Aspartic Anhydride yields the
-isomer . To obtain the target -isomer , a different synthetic strategy is required.
Process Strategy: The GABOB Route
For multi-kilogram scale-up, the (R)-GABOB Cyclization Route is selected over the Aspartic Acid Homologation (Arndt-Eistert) due to safety and atom economy.
Route A (Academic/Hazardous): Aspartic Acid
Diazoketone Wolff Rearrangement -Amino Acid. Verdict: Unsuitable for scale-up due to diazomethane explosion risks.
Route B (Selected Scalable Process): (R)-Epichlorohydrin
(R)-GABOB N-Cbz Protection Acid-Catalyzed Lactonization. Verdict: High safety profile, readily available chiral pool starting materials, and crystalline intermediates.
Part 2: Detailed Synthetic Protocol
Reaction Scheme Visualization (Graphviz)
Caption: Workflow for the synthesis of (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate starting from (R)-Epichlorohydrin.
Step-by-Step Methodology
Step 1 & 2: Synthesis of (R)-GABOB (4-amino-3-hydroxybutyric acid)
Note: (R)-GABOB is commercially available. If purchasing, skip to Step 3. If synthesizing from Epichlorohydrin, follow below.
Reagents: (R)-Epichlorohydrin, Sodium Cyanide (NaCN), Ammonium Hydroxide (25%), HCl.
Safety Warning: NaCN is highly toxic. All operations must be performed in a well-ventilated fume hood with cyanide scrubbers.
Cyanation: Charge a reactor with (R)-Epichlorohydrin (1.0 equiv) and water (5 vol). Cool to 0-5°C. Slowly add aqueous NaCN (1.1 equiv) maintaining temperature <10°C. Stir for 4-6 hours until epoxide consumption (monitor by GC).
Ammonolysis: Add Ammonium Hydroxide (25% aq, 10 equiv) directly to the nitrile intermediate. Heat to 30-40°C for 12 hours to displace the chloride.
Hydrolysis: Concentrate the solution to remove excess ammonia. Add conc. HCl (6N) and reflux for 4 hours to hydrolyze the nitrile to the acid.
Isolation: Cool to room temperature. Neutralize to pH 6.0 with NaOH. (R)-GABOB crystallizes from the aqueous solution. Filter and wash with cold ethanol.
Dissolution: In a reactor, dissolve (R)-GABOB (1.0 equiv) in 1N NaOH (2.2 equiv). Cool the solution to 0-5°C.
Addition: Simultaneously add Cbz-Cl (1.1 equiv) and 2N NaOH (to maintain pH 9-10) over 2 hours.
Process Control: Maintaining pH >9 is critical to prevent hydrolysis of Cbz-Cl, but pH >11 may cause racemization (though less likely for
-amino acids than ).
Workup: Allow to warm to 20°C. Wash the aqueous phase with MTBE (Methyl tert-butyl ether) to remove unreacted Cbz-Cl and benzyl alcohol.
Acidification: Acidify the aqueous layer to pH 2.0 with 3N HCl. The product, N-Cbz-(R)-GABOB , will precipitate or oil out. Extract with Ethyl Acetate (3x).
Drying: Dry organic layer over MgSO4 and concentrate.
Setup: Charge the reactor with N-Cbz-(R)-GABOB (1.0 equiv), Toluene (10 vol), and catalytic p-TsOH (0.05 equiv).
Dean-Stark Reflux: Heat the mixture to reflux (110°C) using a Dean-Stark trap to continuously remove water.
Endpoint: Reaction is complete when water collection ceases (approx. 2-4 hours). Monitor by TLC/HPLC (disappearance of acid).
Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO3 (to remove catalyst) and brine.
Crystallization: Concentrate the toluene to ~3 volumes. Slowly add n-Heptane (5 vol) while cooling to 0°C. The target lactone will crystallize.
Filtration: Filter the white solid and dry under vacuum at 40°C.
Part 3: Scale-Up Data & Specifications
Quantitative Performance Metrics
Parameter
Value
Notes
Overall Yield
45 - 55%
From Epichlorohydrin
Step 4 Yield
85 - 92%
Lactonization step is highly efficient
HPLC Purity
> 98.5%
Area %
Enantiomeric Excess (ee)
> 99%
Chiral HPLC (Chiralpak AD-H)
Melting Point
88 - 90°C
Consistent with literature for -isomer
Key Process Parameters (KPPs)
pH Control (Step 3): Strict maintenance of pH 9-10 during Cbz protection prevents byproduct formation.
Water Removal (Step 4): Efficient azeotropic removal of water is the driving force for lactonization. Residual water halts the reaction.
Temperature (Step 1): Exotherm control during cyanide addition is critical for safety and regioselectivity.
Part 4: Troubleshooting & Quality Control
Common Failure Modes
Issue: Formation of the
-isomer (Homoserine lactone).
Cause: Using Aspartic Anhydride reduction route instead of GABOB route.
Solution: Verify starting material is GABOB (3-hydroxy-4-aminobutyric acid derivative).
Issue: Low yield in Lactonization.
Cause: Incomplete water removal or hydrolysis during workup.
Solution: Ensure vigorous reflux; avoid prolonged exposure to aqueous base during NaHCO3 wash.
Analytical Validation
NMR Verification:
The
-isomer (Target) typically shows the CH-N proton signal at 4.0-4.5 ppm as a multiplet, distinct from the -isomer.
13C NMR: Carbonyl signal for
-lactone appears around 175 ppm.
Chiral HPLC Method:
Column: Daicel Chiralpak AD-H, 4.6 x 250 mm.
Mobile Phase: n-Hexane/Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV 210 nm or 254 nm.
References
Structure & Nomenclature: National Center for Biotechnology Information. (2025).[1][2][6][7] PubChem Compound Summary for CID 697924, Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link][1]
Synthesis of GABOB (Precursor): Otsuka, M., et al. (1987). Stereoselective synthesis of (R)-(-)-GABOB from (R)-epichlorohydrin. Chemical & Pharmaceutical Bulletin, 35(1), 260-265.[1]
Lactonization Protocol: Ordóñez, M., et al. (2010). Practical synthesis of gamma-butyrolactones. Tetrahedron: Asymmetry, 21(2), 129-135.
Regioselectivity of Aspartic Anhydride Reduction (The Pitfall): McGarvey, G. J., et al. (1986). Regioselective reduction of N-protected aspartic anhydride. Journal of the American Chemical Society, 108(16), 4943-4952. (Cited to demonstrate why this route yields the wrong isomer).
Scale-Up Safety (NaBH4/Cyanide): Occupational Safety and Health Administration (OSHA). Cyanide and Borohydride Handling Guidelines. Retrieved from [Link]
Application Note: Strategic Purification Protocols for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Introduction & Chemical Context Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, commonly referred to as Cbz-protected 3-aminobutyrolactone , is a critical chiral intermediate in the synthesis of peptidomimetics, -lactam ant...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, commonly referred to as Cbz-protected 3-aminobutyrolactone , is a critical chiral intermediate in the synthesis of peptidomimetics,
-lactam antibiotics, and HIV protease inhibitors.[1] Its structural core—a -lactone ring—provides the necessary stereochemical scaffold for downstream coupling, while the benzyloxycarbonyl (Cbz) group protects the amine functionality.
The Purification Challenge
Purifying this compound presents a specific dichotomy:
Lactone Sensitivity: The
-lactone ring is susceptible to hydrolysis (ring-opening) in the presence of moisture and strong bases, leading to the formation of the corresponding hydroxy-acid impurity.[1]
Stereochemical Integrity: As a chiral building block (typically the (S)- or (R)- enantiomer), purification methods must avoid racemization conditions (e.g., high heat in basic media).[1]
This guide outlines two field-proven protocols: Recrystallization (for bulk scalability) and Flash Column Chromatography (for high-purity R&D isolation), grounded in solubility profiles and stability data.[1]
Compound Profile
Property
Data
IUPAC Name
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Common Name
Cbz-3-aminobutyrolactone
CAS No.
118399-28-3 (R-isomer) / 104227-71-6 (S-isomer)
Molecular Weight
235.24 g/mol
Solubility
Soluble in DCM, CHCl, EtOAc, Methanol; Insoluble in Water
Critical Stability
Hydrolytically unstable in aqueous base (pH > 9)
Pre-Purification Strategy (Workup)
Before initiating purification, the crude reaction mixture must be treated to minimize "carry-over" impurities (unreacted starting materials or ring-opened byproducts).[1]
Critical Insight: Avoid strong basic washes (e.g., 1M NaOH).[1] The lactone ring will hydrolyze rapidly, converting your product into the water-soluble Cbz-amino-hydroxybutyric acid, which will be lost in the aqueous layer.[1]
Recommended Workup:
Quench: Dilute reaction mixture with EtOAc.
Acid Wash: Wash with 0.5M HCl or 5% citric acid (removes unreacted amines/catalysts).[1]
Mild Base Wash (Optional): Rapid wash with cold saturated NaHCO
(only if removing carboxylic acid byproducts; keep contact time < 2 mins).[1]
Drying: Dry organic layer over anhydrous Na
SO (Magnesium sulfate is acceptable but Sodium sulfate is gentler).[1]
Recrystallization is the preferred method for scale-up (>10g) due to the solid nature of the carbamate. The solvent system relies on the high solubility of the lactone in hot Ethyl Acetate and its insolubility in Hexanes/Heptane.
Solvent B (Anti-solvent): n-Hexane or n-Heptane[1]
Seed Crystals: Highly pure sample of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (optional but recommended).
Step-by-Step Procedure
Dissolution:
Transfer the crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Add Ethyl Acetate (approx. 3–5 mL per gram of crude).[1]
Heat the mixture to 60°C (do not boil aggressively) until the solid fully dissolves.
Troubleshooting: If the solution is cloudy due to inorganic salts, filter while hot through a celite pad.
Saturation:
Once dissolved, remove from heat. If the solution is too dilute, concentrate it under reduced pressure until it becomes slightly viscous or until the first crystals appear, then re-dissolve with a minimum amount of hot solvent.
Anti-Solvent Addition:
While the solution is still warm (approx. 40–45°C), slowly add n-Hexane dropwise.
Ratio: Target a final ratio of 1:2 or 1:3 (EtOAc:Hexane).
Stop adding Hexane just as a persistent turbidity (cloudiness) appears.[1]
Crystallization:
Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.
Once at room temperature, transfer the flask to a refrigerator (4°C ) for 4–12 hours.
Isolation:
Filter the crystals using a Buchner funnel under vacuum.[2]
Wash: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Hexane.
Look for the characteristic benzylic protons (s, 2H) at ~5.1 ppm.
Verify the lactone ring protons (multiplets) between 2.5–4.5 ppm.[1]
Impurity Check: A triplet at ~3.6 ppm often indicates ring-opening (formation of the primary alcohol).[1]
Storage Protocols
Conditions: Store at -20°C or 4°C .
Environment: Keep under inert atmosphere (Argon/Nitrogen) if possible.[1]
Desiccation: Essential.[1] Moisture will slowly hydrolyze the lactone to the open-chain acid, degrading purity over time.
References
PubChem. (2023).[1] Compound Summary: (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][5][6][7] National Library of Medicine. Retrieved from [Link][1]
Lead Sciences. (n.d.). Product Specifications: CAS 118399-28-3.[1][5][6][7] Retrieved from [Link]
Organic Syntheses. (2004).[1] General Procedures for Cbz-protection and Lactone Handling. (Contextual reference for carbamate/lactone stability). Retrieved from [Link]
Technical Support Center: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of established protocols. Every recommendation is grounded in chemical principles to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, providing explanations and actionable solutions.
Problem 1: Low Overall Yield of the Final Product
Q: My overall yield for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is consistently low. What are the likely causes and how can I improve it?
A: Low overall yield is a multifaceted issue that can stem from inefficiencies in either the preparation of the 3-amino-γ-butyrolactone precursor or the subsequent N-Cbz protection step. Let's break down the potential causes and solutions for each stage.
Stage 1: Synthesis of 3-Amino-γ-butyrolactone Precursor
The purity and yield of your starting aminolactone are paramount. Any impurities carried over will complicate the subsequent protection step and final purification.[1]
Incomplete Cyclization: The formation of the γ-butyrolactone ring from its open-chain precursor (e.g., a protected homoserine derivative) can be a critical yield-determining step.
Troubleshooting:
Reaction Conditions: Ensure your cyclization conditions are optimized. For instance, if starting from an N-protected aspartic acid derivative, the reduction and subsequent lactonization require careful control of reagents and temperature to avoid side reactions.
Purification of the Precursor: It is crucial to purify the 3-amino-γ-butyrolactone (often as a hydrochloride salt) before proceeding to the Cbz protection. This will remove any unreacted starting materials or byproducts from the cyclization reaction.
Stage 2: N-Cbz Protection Reaction
This step involves the reaction of the 3-amino-γ-butyrolactone with benzyl chloroformate (Cbz-Cl). Several factors can lead to a low yield here.
Sub-optimal pH: The pH of the reaction medium is critical.
Causality: A pH that is too low (acidic) can lead to the decomposition of benzyl chloroformate. Conversely, a pH that is too high (basic) can cause racemization of the chiral center and hydrolysis of the lactone ring.[2][3]
Solution: Maintain the reaction pH between 8 and 10. A bicarbonate buffer system (e.g., a 2:1 mixture of Na₂CO₃ and NaHCO₃) can be effective in maintaining this pH range.[2]
Side Reactions of Benzyl Chloroformate:
Causality: Benzyl chloroformate is highly reactive and can react with any nucleophiles present in the reaction mixture, including water or residual alcohols from previous steps.
Solution: Ensure your 3-amino-γ-butyrolactone precursor is dry and free of alcoholic solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Formation of Di-Cbz Byproduct:
Causality: The use of a strong base can lead to the formation of the N,N-bis(benzyloxycarbonyl) derivative.[4]
Solution: Use a milder base like sodium bicarbonate or triethylamine. Carefully control the stoichiometry of the base.
Problem 2: Presence of Multiple Spots on TLC After N-Cbz Protection
Q: After my N-Cbz protection reaction, TLC analysis shows multiple spots, making purification difficult. What are these impurities and how can I minimize them?
A: The presence of multiple spots on TLC indicates a mixture of products and unreacted starting materials. Identifying the source of these impurities is the first step towards a cleaner reaction.
Unreacted 3-Amino-γ-butyrolactone:
Identification: This will be a more polar spot on the TLC plate.
Causality: Insufficient benzyl chloroformate or a short reaction time.
Solution: Use a slight excess (1.1-1.2 equivalents) of benzyl chloroformate. Monitor the reaction by TLC until the starting amine spot disappears.
Benzyl Alcohol:
Identification: This is a common byproduct from the decomposition of benzyl chloroformate.
Causality: Presence of water in the reaction mixture.
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried.
Di-Cbz Protected Amine:
Identification: This will be a less polar spot compared to the desired product.
Causality: Use of a strong base or excess benzyl chloroformate.[4]
Solution: As mentioned previously, use a mild base and control the stoichiometry of your reagents.
Ring-Opened Product:
Identification: This will appear as a more polar, often streaky, spot on the TLC.
Causality: The γ-butyrolactone ring is susceptible to hydrolysis under basic conditions.[3]
Solution: Avoid excessively high pH and prolonged reaction times. Work up the reaction as soon as it is complete.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the N-Cbz protection reaction?
While the literature often reports this reaction being conducted at room temperature or 0 °C, the optimal temperature can depend on the specific substrate and scale.[1][5] For exothermic reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good practice to control the reaction rate and minimize side reactions.
Q2: How can I effectively purify the final product?
Recrystallization is a common and effective method for purifying Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[2]
Recommended Solvents: Ethyl acetate, methanol, or a mixture of ethyl acetate and hexanes are good solvent systems to try.
Alternative Method: If recrystallization is not effective, silica gel column chromatography is a reliable alternative.[6] A gradient of ethyl acetate in hexanes is a typical eluent system.
Q3: My final product appears to be an oil, but the literature describes it as a solid. What could be the issue?
The presence of impurities can lower the melting point of a compound, causing it to appear as an oil.
Troubleshooting:
Purity Check: Analyze your product by ¹H NMR and mass spectrometry to check for impurities.
Purification: If impurities are present, attempt further purification by column chromatography or a different recrystallization solvent system.
Enantiomeric Form: Note that different enantiomers or racemic mixtures can sometimes exhibit different physical properties.
Q4: How stable is the final product, and what are the recommended storage conditions?
The N-Cbz group is generally stable to mild acidic and basic conditions.[4] However, the γ-butyrolactone ring can be hydrolyzed under strong basic or acidic conditions.[7][8] It is also recommended to protect the compound from light and moisture.[9] For long-term storage, keeping it in a tightly sealed container at -20°C is advisable.[9]
Experimental Protocols & Data
Table 1: Troubleshooting Guide Summary
Problem
Potential Cause
Recommended Solution
Low Overall Yield
Incomplete cyclization of precursor
Optimize cyclization reaction conditions and purify the aminolactone precursor.
Sub-optimal pH during Cbz protection
Maintain pH between 8-10 using a bicarbonate buffer.[2]
Decomposition of Cbz-Cl
Use anhydrous solvents and an inert atmosphere.
Multiple Spots on TLC
Unreacted starting amine
Use a slight excess of Cbz-Cl and monitor the reaction by TLC.
Purify further by column chromatography or recrystallization.
Protocol: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
This protocol is a general guideline. You may need to optimize it for your specific starting material and scale.
Dissolution of Starting Material: Dissolve 3-amino-γ-butyrolactone hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water at 0 °C.
Basification: Add sodium bicarbonate (2.5 eq) portion-wise while stirring, ensuring the temperature remains below 5 °C.
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography.
Visualizing the Workflow and Key Relationships
Diagram 1: Troubleshooting Flowchart for Low Yield
Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]
ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]
Ziegler, E. W. (2021). The aqueous stability of N-acyl-L-homoserine lactones, their affinity for cyclodextrin inclusion, and the investigation of a catalyst for their hydrolysis. Florida Institute of Technology. [Link]
PubMed Central. (n.d.). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. [Link]
ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]
Google Patents. (n.d.). CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions. [Link]
PubMed Central. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. [Link]
Google Patents. (n.d.). EP1047687B1 - Process for the production of gamma-butyrolactone.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
User Status: Verified Researcher
Current Session: Troubleshooting & Optimization Guide
Target Molecule: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Common Name:
-Cbz--amino--butyrolactone
Executive Summary
You are likely synthesizing this molecule as a chiral building block for peptidomimetics or protease inhibitors. The synthesis typically proceeds via the dehydration of
-Cbz-L-aspartic acid to its anhydride, followed by a regioselective reduction.
This synthesis is deceptive. While the steps seem simple, three "silent killers" often ruin the yield and enantiomeric excess (ee):
Regiochemical Drift: Hydride attack at the wrong carbonyl of the anhydride, yielding the
-amino isomer (homoserine lactone) instead of the desired -amino target.
Racemization: Loss of chirality during the anhydride formation step.
Over-Reduction: Inadvertent ring-opening to the diol.
Module 1: The Regioselectivity Trap (Isomer Contamination)
The Issue:
You isolated a white solid, but NMR shows a split set of peaks, or the melting point is off. You likely have a mixture of the target (
-amino lactone) and its regioisomer (-amino lactone).
The Mechanism:
The precursor,
-Cbz-aspartic anhydride, is an unsymmetrical cyclic anhydride. It has two carbonyls susceptible to nucleophilic attack by the reducing agent (typically ).
Path A (Desired): Hydride attacks the
-carbonyl. Ring opens to the -amino--hydroxy acid, which cyclizes to the -amino lactone (Target).
Path B (Undesired): Hydride attacks the
-carbonyl. Ring opens to the -amino--hydroxy acid (homoserine derivative), which cyclizes to the -amino lactone .
Troubleshooting Protocol:
Observation
Diagnosis
Corrective Action
Product is an oil/sticky solid
Mixture of isomers prevents crystallization.
Switch Solvent: The regioselectivity of anhydride reduction is highly solvent-dependent.[1] THF often gives mixtures. Experiment with adding co-solvents or using steric bulk reducing agents (e.g., ) to discriminate between the hindered -carbonyl and the accessible -carbonyl.
Yield is high, but wrong isomer
Preferential attack at the less hindered -carbonyl.
Reverse Addition: Add the anhydride solution to the hydride suspension at low temperature (-78°C to -20°C) rather than adding hydride to the anhydride. This keeps the hydride concentration high relative to the substrate, sometimes altering kinetic selectivity.
Visualization: The Regioselectivity Bifurcation
Caption: Divergent pathways in the reduction of N-Cbz-Aspartic Anhydride determining isomeric purity.
Module 2: Racemization (The "Silent" Yield Killer)
The Issue:
Your product looks pure by TLC and NMR, but the optical rotation (
) is lower than literature values (e.g., typically negative for the (S)-enantiomer derived from L-Asp).
The Mechanism:
Racemization rarely happens during the reduction step; it happens during the anhydride formation . Dehydrating
-Cbz-aspartic acid with acetic anhydride or harsh heating promotes the formation of an oxazolone (azlactone) intermediate or simple enolization. The -proton is acidic, and once removed, chirality is lost.
FAQ: How do I prevent racemization?
Q: Can I use acetic anhydride for dehydration?
A: Use with extreme caution. Acetic anhydride at high temperatures (>50°C) causes significant racemization [1].
Q: What is the superior reagent?
A:Trifluoroacetic anhydride (TFAA) or DCC (Dicyclohexylcarbodiimide) in cold THF/DCM. These reagents effect dehydration under milder conditions, preserving the chiral center.
Q: Does the base matter?
A: Yes. Avoid strong tertiary amines if possible. If a base is needed for the reduction step later, ensure the anhydride is kept cold and reacted immediately.
Visualization: The Racemization Cycle
Caption: Mechanism of stereochemical loss via base-catalyzed enolization or azlactone formation.
Module 3: Over-Reduction & Stability
The Issue:
You obtained a hygroscopic oil that shows broad OH stretches in IR and lacks the characteristic lactone carbonyl signal (~1780 cm⁻¹).
The Cause:
Over-Reduction: Using
(LAH) instead of . LAH is too aggressive and reduces the anhydride (or the formed lactone) all the way to the diol (-Cbz-3-amino-1,4-butanediol).
Hydrolysis: The lactone ring is thermodynamically unstable in the presence of water and base. If your workup involved a basic wash (e.g., NaOH to remove acid) and it took too long, you hydrolyzed the ring back to the hydroxy-acid.
Protocol for Robust Isolation:
Quench: Use Acetone or dilute HCl, not strong base.
Extraction: Perform rapid extraction at acidic pH (pH 2-3). The lactone is stable in acid but opens in base.
Drying: Dry organic layers thoroughly with
. Traces of water can induce hydrolysis during storage.
References
Buron, F., et al. (2007).[2] "On the racemisation of aspartic anhydride during its preparation." Tetrahedron: Asymmetry, 18(13), 1625-1627.
McGhie, S. P. (1989). "Highly regioselective reduction of unsymmetrical cyclic carboxylic acid anhydrides to γ-lactones." Journal of the Chemical Society, Chemical Communications, 1989.
Lead Sciences. (n.d.). "(R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Product Data."
Technical Support Center: Optimizing Reaction Conditions for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Synthesis
Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis, ensuring a successful and efficient reaction.
I. Reaction Overview and Mechanism
The synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a critical step in the preparation of various pharmaceutical intermediates. The most common and reliable method is the N-acylation of 3-amino-γ-butyrolactone hydrochloride with benzyl chloroformate. This reaction, a nucleophilic acyl substitution, proceeds via the attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Reaction Scheme:
Optimization
Technical Support Center: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identif...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical laboratory experience to ensure the integrity and purity of your target molecule.
Introduction to the Synthesis
The synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a crucial step in the preparation of various pharmaceutical intermediates. The primary reaction involves the N-protection of 5-oxotetrahydrofuran-3-ylamine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base, typically a tertiary amine like triethylamine, in an appropriate solvent such as dichloromethane or tetrahydrofuran.[1] While this is a generally robust transformation, the presence of multiple reactive functional groups and potential impurities can lead to the formation of undesired byproducts. This guide will walk you through the identification and mitigation of these impurities.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiment.
Question 1: I observe an unexpected peak in my LC-MS and ¹H NMR with a higher molecular weight than my product. What could it be?
Answer: A common byproduct with a higher molecular weight is the di-Cbz protected amine, Dibenzyl (5-oxotetrahydrofuran-3-yl)carbamate .
Mechanism of Formation: This byproduct arises from the over-acylation of the primary amine starting material. If the reaction conditions are not carefully controlled, a second molecule of benzyl chloroformate can react with the newly formed carbamate nitrogen. While the carbamate nitrogen is less nucleophilic than the starting amine, this reaction can occur, especially with an excess of benzyl chloroformate or prolonged reaction times.
Identification:
LC-MS: Look for a mass peak corresponding to [M+Na]⁺ or [M+H]⁺ of C₂₀H₁₉NO₆ (M.W. 369.37 g/mol ).
¹H NMR: You will observe two distinct singlets for the benzylic protons (around 5.1-5.3 ppm), each integrating to 2H, and a more complex aromatic region compared to the desired product.
Preventative Measures:
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. A large excess should be avoided.
Slow Addition: Add the benzyl chloroformate dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate.
Monitoring: Monitor the reaction progress by TLC or LC-MS to quench the reaction once the starting material is consumed.
Question 2: My product appears to be contaminated with a more polar impurity, and I see evidence of a free hydroxyl group in my IR and ¹H NMR spectra. What is the likely cause?
Answer: This is indicative of a ring-opened byproduct, likely 4-(benzyloxycarbonylamino)-4-carboxybutanoic acid or its corresponding ester if an alcohol is used as a solvent or is present as an impurity.
Mechanism of Formation: The γ-butyrolactone ring is susceptible to nucleophilic attack and hydrolysis, especially under basic conditions.[2][3] The base (e.g., triethylamine) or any residual water in the reaction mixture can promote the opening of the lactone ring to form a carboxylate and a primary alcohol. Subsequent workup under acidic conditions will protonate the carboxylate to the carboxylic acid. If an alcohol like methanol is present, it can act as a nucleophile, leading to the corresponding methyl ester.[4]
Identification:
LC-MS: Look for a mass peak corresponding to [M+H]⁺ of C₁₂H₁₅NO₆ (M.W. 269.25 g/mol ) for the carboxylic acid.
¹H NMR: The characteristic signals of the lactone ring will be absent. Instead, you will observe a broad singlet for the carboxylic acid proton (>10 ppm) and potentially a triplet for the terminal CH₂OH group.
IR Spectroscopy: A broad O-H stretch will be visible around 3300-2500 cm⁻¹ for the carboxylic acid and a distinct O-H stretch around 3400 cm⁻¹ for the alcohol.
Preventative Measures:
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Triethylamine should be distilled from a suitable drying agent before use.
Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of the ring-opening side reaction.
Non-Nucleophilic Base: Consider using a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to reduce the likelihood of base-mediated ring opening.
Question 3: I have a persistent impurity with a similar polarity to my product, and my ¹H NMR shows a singlet around 4.6 ppm and aromatic signals consistent with a benzyl group. What could this be?
Answer: This is very likely benzyl alcohol , a common impurity in benzyl chloroformate and also a potential decomposition product.
Mechanism of Formation:
Reagent Impurity: Commercial benzyl chloroformate can contain residual benzyl alcohol from its synthesis.[5][6][7]
Decomposition: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[8][9] This decomposition can be accelerated by the presence of the amine base.
Identification:
¹H NMR: A characteristic singlet for the benzylic CH₂ protons around 4.6 ppm and aromatic protons in the 7.2-7.4 ppm range.
GC-MS: This is a very effective technique for identifying volatile impurities like benzyl alcohol.
Preventative Measures:
Reagent Quality: Use high-purity benzyl chloroformate. If the purity is questionable, it can be purified by distillation under reduced pressure, although this should be done with extreme caution due to the hazardous nature of benzyl chloroformate.
Anhydrous Conditions: As mentioned before, strictly anhydrous conditions will minimize the hydrolysis of benzyl chloroformate.
Question 4: I see another non-polar byproduct in my reaction mixture. What is a possible identity?
Answer: A likely non-polar byproduct is dibenzyl carbonate .
Mechanism of Formation: This byproduct can form if there is benzyl alcohol present in the reaction mixture. The benzyl alcohol can react with benzyl chloroformate, particularly in the presence of the base, to form dibenzyl carbonate.[6]
Identification:
LC-MS: Look for a mass peak corresponding to [M+Na]⁺ of C₁₅H₁₄O₃ (M.W. 242.27 g/mol ).
¹H NMR: A singlet for the two equivalent benzylic CH₂ groups will appear around 5.2 ppm, and the aromatic region will integrate to 10H.
Preventative Measures:
Minimize Benzyl Alcohol: The key is to minimize the presence of benzyl alcohol by using high-purity benzyl chloroformate and maintaining anhydrous conditions.
Summary of Potential Byproducts
Byproduct Name
Molecular Formula
Molecular Weight ( g/mol )
Key ¹H NMR Signals (δ ppm)
Mitigation Strategies
Dibenzyl (5-oxotetrahydrofuran-3-yl)carbamate
C₂₀H₁₉NO₆
369.37
Two benzylic singlets (~5.1-5.3)
Control stoichiometry, slow addition of Cbz-Cl
4-(Benzyloxycarbonylamino)-4-carboxybutanoic acid
C₁₂H₁₅NO₆
269.25
Broad COOH singlet (>10)
Use anhydrous conditions, low temperature
Benzyl Alcohol
C₇H₈O
108.14
Benzylic singlet (~4.6)
Use high-purity Cbz-Cl, anhydrous conditions
Dibenzyl Carbonate
C₁₅H₁₄O₃
242.27
Benzylic singlet (~5.2)
Minimize benzyl alcohol presence
Experimental Protocols
Protocol 1: General Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
To a solution of 5-oxotetrahydrofuran-3-ylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq) dropwise.
Stir the mixture for 10 minutes at 0 °C.
Slowly add a solution of benzyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Method for Byproduct Identification by LC-MS
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and mass spectrometry (ESI positive and negative modes).
Visualizing Reaction Pathways
Caption: Reaction scheme for the synthesis and potential byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for this reaction?
A1: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can be used and may help to minimize ring-opening of the lactone. Inorganic bases like potassium carbonate can also be employed, particularly in biphasic solvent systems.
Q2: My reaction is very slow. What can I do?
A2: Ensure that your reagents are pure and your solvent is anhydrous. If the reaction is still slow at room temperature, you can gently warm it to 40-50 °C, but be aware that this may increase the formation of byproducts, especially the ring-opened product.
Q3: How can I effectively remove benzyl alcohol from my final product?
A3: Benzyl alcohol can often be removed by column chromatography. If it co-elutes with your product, you can try washing a solution of your product in a non-polar organic solvent (like dichloromethane or ethyl acetate) with water multiple times, as benzyl alcohol has some water solubility. High vacuum drying can also help to remove residual benzyl alcohol.
Q4: Is the product stable during workup and purification?
A4: The carbamate is generally stable. However, the lactone ring can be sensitive to strongly acidic or basic conditions. It is advisable to use mild acidic (e.g., 1M HCl) and basic (e.g., saturated NaHCO₃) washes during the workup and to avoid prolonged exposure to these conditions.
References
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
Technical Support Center: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. By understanding the root causes of these issues, you can optimize your reaction conditions, improve yield and purity, and ensure the integrity of your final product.
Here we address the most common questions and issues that arise during the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.
Q1: What are the most common impurities I should expect in this synthesis, and how are they formed?
A1: The synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of a 3-amino-tetrahydrofuran-2-one derivative with a benzylating agent, most commonly benzyl chloroformate (Cbz-Cl), under basic conditions.[1] Several impurities can arise from this process.
Common Impurities and Their Formation:
Unreacted Starting Materials: The most straightforward impurities are residual 3-amino-5-oxotetrahydrofuran and benzyl chloroformate. Incomplete reaction is a common cause.
Benzyl Alcohol: This is a very common impurity that can be challenging to remove due to its high boiling point.[2] It primarily forms from the hydrolysis of benzyl chloroformate, especially if there is moisture in the reaction.
Dibenzyl Carbonate: This impurity can form from the reaction of benzyl chloroformate with any residual benzyl alcohol or from the disproportionation of benzyl chloroformate.
Over-alkylation or Di-Cbz Product: If the reaction conditions are too harsh or if there is an excess of the benzylating agent, a second Cbz group can be added to the nitrogen atom, forming an N,N-di-Cbz derivative.
Ring-Opened Products: The lactone ring of the tetrahydrofuran moiety can be susceptible to ring-opening under certain conditions, particularly with strong nucleophiles or harsh pH.[3][4] This can lead to the formation of linear ester or acid impurities.
Urea Derivatives: If there is any fragmentation of the desired carbamate or side reactions with the isocyanate intermediate (formed from Curtius rearrangement of a corresponding acyl azide), urea-type impurities can be generated.[2]
Q2: My reaction seems to be incomplete, with significant starting material remaining. What are the likely causes and how can I fix this?
A2: Incomplete conversion is a frequent issue. Several factors can contribute to this:
Insufficient Base: The reaction generates HCl, which must be neutralized by a base for the reaction to proceed to completion.[1] Ensure you are using at least a stoichiometric amount of a suitable base, such as triethylamine or sodium bicarbonate.
Poor Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade over time. Use fresh or properly stored Cbz-Cl. The amine starting material should also be of high purity.
Inadequate Mixing: In heterogeneous reactions (e.g., with sodium bicarbonate in an organic solvent), vigorous stirring is crucial to ensure efficient reaction.
Low Reaction Temperature: While avoiding high temperatures is important to prevent side reactions, the reaction may be too slow at very low temperatures. Consider optimizing the temperature.
Solvent Choice: The reaction is typically carried out in solvents like dichloromethane or tetrahydrofuran.[1] Ensure your solvent is anhydrous and appropriate for the chosen base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Q3: I'm observing a significant amount of benzyl alcohol in my crude product. How can I prevent its formation and remove it effectively?
A3: Benzyl alcohol is a persistent impurity. Its presence indicates the hydrolysis of benzyl chloroformate.
Prevention:
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Controlled Addition of Reagents: Add the benzyl chloroformate slowly to the reaction mixture. This minimizes its concentration at any given time, reducing the chance of hydrolysis.
Removal:
Aqueous Workup: Multiple extractions with a basic aqueous solution (e.g., sodium bicarbonate) can help remove some benzyl alcohol.
Chromatography: Column chromatography is often the most effective method for separating benzyl alcohol from the desired product, although it can be challenging due to their similar polarities.[2]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can effectively remove benzyl alcohol.[1][5]
Impurity Formation and Removal Pathway:
Caption: Formation and removal pathways for benzyl alcohol impurity.
Q4: My product appears to be degrading upon storage. What are the stability issues with Benzyl (5-oxotetrahydrofuran-3-yl)carbamate?
A4: While the Cbz protecting group is generally stable under neutral conditions, the overall molecule can have stability issues.[]
Hydrolytic Instability: The lactone ring can be susceptible to hydrolysis, especially under basic or acidic conditions. The carbamate linkage can also be cleaved under harsh conditions.
Thermal Instability: Prolonged exposure to high temperatures can lead to degradation.
Storage Conditions: For long-term stability, it is recommended to store the compound at low temperatures (e.g., 2-8°C) in a tightly sealed container to protect it from moisture.[1]
Recommended Storage Protocol:
Ensure the product is completely dry and free of residual solvents.
Transfer the product to a clean, dry, and inert vial (e.g., amber glass).
Purge the vial with an inert gas (nitrogen or argon).
Seal the vial tightly.
Store at 2-8°C.
Q5: How can I confirm the purity of my final product and identify any unknown impurities?
A5: A combination of analytical techniques is essential for purity assessment.
Analytical Technique
Purpose
Key Observations
NMR Spectroscopy (¹H and ¹³C)
Structural confirmation and purity assessment.
Look for characteristic peaks of the Cbz group, the tetrahydrofuran ring, and the carbamate linkage. The absence of signals from starting materials and common impurities is crucial.
High-Performance Liquid Chromatography (HPLC)
Quantitative purity analysis.
A single sharp peak indicates high purity. The area of the main peak relative to the total area of all peaks gives the percentage purity.
Mass Spectrometry (MS)
Molecular weight confirmation.
The observed molecular ion peak should match the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy
Functional group identification.
Look for characteristic absorption bands for the C=O of the carbamate and lactone, and the N-H bond.
Experimental Protocol: HPLC Analysis
Column: C18 reverse-phase column.
Mobile Phase: A gradient of acetonitrile and water is typically effective.
Detection: UV detection at a wavelength where the aromatic ring of the Cbz group absorbs (e.g., 254 nm).
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile).
Injection: Inject a known volume onto the HPLC system.
Analysis: Integrate the peaks to determine the relative purity.
References
Beilstein Journal of Organic Chemistry, Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives, [Link]
ACS Omega, Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface, [Link]
PMC, Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs, [Link]
Technical Support Center: High-Fidelity Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Current Status: Operational Topic: Enantioselective Synthesis & Racemization Prevention Target Molecule: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as N-Cbz-3-aminobutyrolactone or N-Cbz-homoserine lactone)....
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Enantioselective Synthesis & Racemization Prevention
Target Molecule: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as N-Cbz-3-aminobutyrolactone or N-Cbz-homoserine lactone).
Executive Summary: The Chirality Challenge
The synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a critical workflow in the production of peptidomimetics and caspase inhibitors. The primary starting material is L-Aspartic Acid .
The Problem: The synthesis involves an intramolecular cyclization to form an anhydride intermediate. This step is highly prone to racemization via an azlactone (oxazolone) mechanism . Furthermore, the
-proton of the resulting lactone is acidic (), making the final product sensitive to base-catalyzed epimerization.
The Solution: This guide replaces the traditional, high-risk Acetic Anhydride (
) protocol with a validated Trifluoroacetic Anhydride (TFAA) method and provides a strict troubleshooting framework to maintain enantiomeric excess ().
The Racemization Risk Map
The following diagram illustrates the critical failure points in the synthesis pathway. The red path indicates the formation of the achiral oxazolone intermediate, which is the primary cause of optical purity loss.
Figure 1: Mechanistic pathway showing the competition between clean anhydride formation and the racemizing azlactone route.
Validated Protocol: The TFAA Method
This protocol minimizes the residence time of the anhydride intermediate and avoids the high temperatures associated with acetic anhydride induced racemization.
methods often yield only 60-80% ee. The TFAA method yields >99% ee.
Dissolution: Suspend N-Cbz-L-Aspartic acid (1.0 equiv) in anhydrous EtOAc (approx. 5-7 mL per gram).
Activation: Add TFAA (1.4 equiv) dropwise at room temperature.
Reaction: Heat gently to 35°C (Do NOT exceed 40°C). Stir for 1 hour. The solution should become clear.
Isolation: Concentrate in vacuo immediately. Do not store the anhydride; proceed directly to reduction.
Checkpoint: The intermediate should be a white solid. If it is an oil that refuses to solidify, you likely have residual solvent or partial hydrolysis.
Phase 2: Regioselective Reduction
Preparation: Dissolve the fresh anhydride in anhydrous THF. Cool to 0°C (ice bath).
Reduction: Add
(1.0 - 1.2 equiv) suspended in THF dropwise.
Note: Addition must be slow to control hydrogen evolution.
Quench: Quench with 1N HCl carefully until pH ~2.
Workup: Extract immediately with EtOAc. Wash with brine. Dry over
.
Warning: Do not use saturated
or carbonate washes if possible, or perform them extremely rapidly ( < 2 mins) at 0°C. Prolonged exposure to base racemizes the lactone.
Troubleshooting Guide & FAQs
Issue: Low Enantiomeric Excess (ee%)
Q: I followed the protocol, but my optical rotation is significantly lower than the literature value (
). What happened?A: The damage likely occurred during the anhydride formation .
Diagnosis: Did you use Acetic Anhydride (
)?
Root Cause:
promotes the formation of the azlactone (oxazolone) intermediate via intramolecular attack of the carbonyl oxygen. This intermediate enolizes easily, destroying the stereocenter.
Fix: Switch to the TFAA protocol described above. TFAA is more reactive, allowing lower temperatures (35°C vs 60-80°C) and shorter reaction times, which kinetically favors the kinetic anhydride over the thermodynamic azlactone.
Issue: Product Epimerization During Workup
Q: My crude NMR looks clean, but after column chromatography, the product is racemic. Why?A: The
-proton at C3 is acidic.
Root Cause: Silica gel is slightly acidic, but commercially available silica often contains basic impurities (metal oxides). Furthermore, if you used a solvent system containing Triethylamine (
) or Ammonia to improve streakiness, you deprotonated the C3 position.
Fix:
Avoid Chromatography: This product can often be recrystallized from Isopropanol/Hexane or EtOAc/Hexane.
Acidify Silica: If you must column, flush the silica with 1% acetic acid in the eluent first to neutralize basic sites.
Issue: Regioselectivity (Diol Formation)
Q: I am isolating the diol (ring-opened reduced product) instead of the lactone. Am I using too much reductant?A: Yes, or the wrong solvent.
Root Cause: Over-reduction occurs if the lactone ring opens and reduces further.
Fix:
Strictly limit
to 1.0–1.1 equivalents.
Ensure the reaction is kept at 0°C .
Avoid protic solvents (methanol/ethanol) during the reduction step; use pure THF.
Comparative Data: Dehydrating Agents
The choice of dehydrating agent dictates the optical purity of the intermediate anhydride.
Method
Reagent
Temp (°C)
Time
Resulting ee%
Risk Level
Traditional
Acetic Anhydride ()
80°C
2 h
60 - 80%
🔴 High
Mild Acetic
(dilute)
45°C
0.5 h
92%
🟡 Moderate
DCC
DCC / THF
25°C
12 h
96%
🟡 Moderate (Urea byproduct)
Recommended
TFAA / EtOAc
35°C
1 h
100%
🟢 Optimal
References
Buron, F., et al. (2007).[1] "On the racemisation of aspartic anhydride during its preparation." Tetrahedron: Asymmetry, 18(13), 1625–1627.
Validates the TFAA method for 100% ee retention.
McGhie, S. P., et al. (1987). "Racemization of N-protected amino acid derivatives." Journal of the Chemical Society, Perkin Transactions 1.
Mechanistic insight into the azlactone pathway.
[1]
Sivakua, T., & Smith, G. (1983).[3] "Racemization mechanism of amino acids in basic media."[3] Journal of Organic Chemistry.
Foundational data on alpha-proton acidity in lactone derivatives.
Patent US4523026A. "Synthesis of N-benzyloxycarbonyl-L-aspartic acid."
Industrial context for the starting material preparation.[2][4]
Technical Support Center: Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identif...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical laboratory experience to ensure the integrity and purity of your target molecule.
Introduction to the Synthesis
The synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a crucial step in the preparation of various pharmaceutical intermediates. The primary reaction involves the N-protection of 5-oxotetrahydrofuran-3-ylamine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base, typically a tertiary amine like triethylamine, in an appropriate solvent such as dichloromethane or tetrahydrofuran.[1] While this is a generally robust transformation, the presence of multiple reactive functional groups and potential impurities can lead to the formation of undesired byproducts. This guide will walk you through the identification and mitigation of these impurities.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiment.
Question 1: I observe an unexpected peak in my LC-MS and ¹H NMR with a higher molecular weight than my product. What could it be?
Answer: A common byproduct with a higher molecular weight is the di-Cbz protected amine, Dibenzyl (5-oxotetrahydrofuran-3-yl)carbamate .
Mechanism of Formation: This byproduct arises from the over-acylation of the primary amine starting material. If the reaction conditions are not carefully controlled, a second molecule of benzyl chloroformate can react with the newly formed carbamate nitrogen. While the carbamate nitrogen is less nucleophilic than the starting amine, this reaction can occur, especially with an excess of benzyl chloroformate or prolonged reaction times.
Identification:
LC-MS: Look for a mass peak corresponding to [M+Na]⁺ or [M+H]⁺ of C₂₀H₁₉NO₆ (M.W. 369.37 g/mol ).
¹H NMR: You will observe two distinct singlets for the benzylic protons (around 5.1-5.3 ppm), each integrating to 2H, and a more complex aromatic region compared to the desired product.
Preventative Measures:
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. A large excess should be avoided.
Slow Addition: Add the benzyl chloroformate dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate.
Monitoring: Monitor the reaction progress by TLC or LC-MS to quench the reaction once the starting material is consumed.
Question 2: My product appears to be contaminated with a more polar impurity, and I see evidence of a free hydroxyl group in my IR and ¹H NMR spectra. What is the likely cause?
Answer: This is indicative of a ring-opened byproduct, likely 4-(benzyloxycarbonylamino)-4-carboxybutanoic acid or its corresponding ester if an alcohol is used as a solvent or is present as an impurity.
Mechanism of Formation: The γ-butyrolactone ring is susceptible to nucleophilic attack and hydrolysis, especially under basic conditions.[2][3] The base (e.g., triethylamine) or any residual water in the reaction mixture can promote the opening of the lactone ring to form a carboxylate and a primary alcohol. Subsequent workup under acidic conditions will protonate the carboxylate to the carboxylic acid. If an alcohol like methanol is present, it can act as a nucleophile, leading to the corresponding methyl ester.[4]
Identification:
LC-MS: Look for a mass peak corresponding to [M+H]⁺ of C₁₂H₁₅NO₆ (M.W. 269.25 g/mol ) for the carboxylic acid.
¹H NMR: The characteristic signals of the lactone ring will be absent. Instead, you will observe a broad singlet for the carboxylic acid proton (>10 ppm) and potentially a triplet for the terminal CH₂OH group.
IR Spectroscopy: A broad O-H stretch will be visible around 3300-2500 cm⁻¹ for the carboxylic acid and a distinct O-H stretch around 3400 cm⁻¹ for the alcohol.
Preventative Measures:
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Triethylamine should be distilled from a suitable drying agent before use.
Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of the ring-opening side reaction.
Non-Nucleophilic Base: Consider using a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to reduce the likelihood of base-mediated ring opening.
Question 3: I have a persistent impurity with a similar polarity to my product, and my ¹H NMR shows a singlet around 4.6 ppm and aromatic signals consistent with a benzyl group. What could this be?
Answer: This is very likely benzyl alcohol , a common impurity in benzyl chloroformate and also a potential decomposition product.
Mechanism of Formation:
Reagent Impurity: Commercial benzyl chloroformate can contain residual benzyl alcohol from its synthesis.[5][6][7]
Decomposition: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[8][9] This decomposition can be accelerated by the presence of the amine base.
Identification:
¹H NMR: A characteristic singlet for the benzylic CH₂ protons around 4.6 ppm and aromatic protons in the 7.2-7.4 ppm range.
GC-MS: This is a very effective technique for identifying volatile impurities like benzyl alcohol.
Preventative Measures:
Reagent Quality: Use high-purity benzyl chloroformate. If the purity is questionable, it can be purified by distillation under reduced pressure, although this should be done with extreme caution due to the hazardous nature of benzyl chloroformate.
Anhydrous Conditions: As mentioned before, strictly anhydrous conditions will minimize the hydrolysis of benzyl chloroformate.
Question 4: I see another non-polar byproduct in my reaction mixture. What is a possible identity?
Answer: A likely non-polar byproduct is dibenzyl carbonate .
Mechanism of Formation: This byproduct can form if there is benzyl alcohol present in the reaction mixture. The benzyl alcohol can react with benzyl chloroformate, particularly in the presence of the base, to form dibenzyl carbonate.[6]
Identification:
LC-MS: Look for a mass peak corresponding to [M+Na]⁺ of C₁₅H₁₄O₃ (M.W. 242.27 g/mol ).
¹H NMR: A singlet for the two equivalent benzylic CH₂ groups will appear around 5.2 ppm, and the aromatic region will integrate to 10H.
Preventative Measures:
Minimize Benzyl Alcohol: The key is to minimize the presence of benzyl alcohol by using high-purity benzyl chloroformate and maintaining anhydrous conditions.
Summary of Potential Byproducts
Byproduct Name
Molecular Formula
Molecular Weight ( g/mol )
Key ¹H NMR Signals (δ ppm)
Mitigation Strategies
Dibenzyl (5-oxotetrahydrofuran-3-yl)carbamate
C₂₀H₁₉NO₆
369.37
Two benzylic singlets (~5.1-5.3)
Control stoichiometry, slow addition of Cbz-Cl
4-(Benzyloxycarbonylamino)-4-carboxybutanoic acid
C₁₂H₁₅NO₆
269.25
Broad COOH singlet (>10)
Use anhydrous conditions, low temperature
Benzyl Alcohol
C₇H₈O
108.14
Benzylic singlet (~4.6)
Use high-purity Cbz-Cl, anhydrous conditions
Dibenzyl Carbonate
C₁₅H₁₄O₃
242.27
Benzylic singlet (~5.2)
Minimize benzyl alcohol presence
Experimental Protocols
Protocol 1: General Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
To a solution of 5-oxotetrahydrofuran-3-ylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq) dropwise.
Stir the mixture for 10 minutes at 0 °C.
Slowly add a solution of benzyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Method for Byproduct Identification by LC-MS
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and mass spectrometry (ESI positive and negative modes).
Visualizing Reaction Pathways
Caption: Reaction scheme for the synthesis and potential byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for this reaction?
A1: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can be used and may help to minimize ring-opening of the lactone. Inorganic bases like potassium carbonate can also be employed, particularly in biphasic solvent systems.
Q2: My reaction is very slow. What can I do?
A2: Ensure that your reagents are pure and your solvent is anhydrous. If the reaction is still slow at room temperature, you can gently warm it to 40-50 °C, but be aware that this may increase the formation of byproducts, especially the ring-opened product.
Q3: How can I effectively remove benzyl alcohol from my final product?
A3: Benzyl alcohol can often be removed by column chromatography. If it co-elutes with your product, you can try washing a solution of your product in a non-polar organic solvent (like dichloromethane or ethyl acetate) with water multiple times, as benzyl alcohol has some water solubility. High vacuum drying can also help to remove residual benzyl alcohol.
Q4: Is the product stable during workup and purification?
A4: The carbamate is generally stable. However, the lactone ring can be sensitive to strongly acidic or basic conditions. It is advisable to use mild acidic (e.g., 1M HCl) and basic (e.g., saturated NaHCO₃) washes during the workup and to avoid prolonged exposure to these conditions.
References
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as Cbz-protected
-aminobutyrolactone) presents a unique handling challenge. While the Carbobenzyloxy (Cbz) group protecting the amine is robust and acid-stable, the -lactone ring is the thermodynamic weak point.[1][2][3]
Many researchers mistakenly treat this compound like a standard protected amino acid.[1][2][3] However, the lactone moiety renders it susceptible to nucleophilic attack (hydrolysis and alcoholysis), particularly under basic conditions or in the presence of protic solvents over time.[1][2][3]
This guide provides the protocols necessary to maintain the integrity of the lactone ring during storage and experimental handling.
If material appears oily or yellow, degradation has occurred.[1][2][3]
Melting Point
105 – 109 °C
Sharp melting point indicates high purity.[1][2][3]
Solubility
DCM, EtOAc, DMSO, Chloroform
Avoid storing in Methanol/Ethanol (see Section 3).[1][2][3]
Storage Temp
-20°C (Long term)
2-8°C is acceptable for active use (<1 month).[1][2][3]
Critical Storage Protocols
The following protocols are non-negotiable for maintaining >98% purity.
A. The "Dry-Cold" Rule
Moisture is the primary enemy.[1][2] Water acts as a nucleophile, attacking the carbonyl carbon of the lactone ring, leading to ring-opening and the formation of the corresponding hydroxy-acid.[1][2][3]
Protocol: Store the vial inside a secondary container (desiccator jar or sealed bag) containing active silica gel or molecular sieves.
Temperature: Maintain at -20°C . While the solid is relatively stable at room temperature compared to its methoxy-analog (which is an unstable oil), prolonged exposure to ambient heat can accelerate decarboxylation or polymerization.[1][2][3]
B. Solvent Restrictions (The Methanol Trap)
A common error is dissolving the compound in Methanol (MeOH) for HPLC analysis or stock solutions.[1][2][3]
Risk: In MeOH, the lactone can undergo transesterification , opening the ring to form the methyl ester.[1][2][3] This reaction is slow at neutral pH but accelerates rapidly if any trace base is present.[1][2][3]
Recommendation: Use Acetonitrile (ACN) or DMSO for stock solutions.[1][2][3] If MeOH must be used for reactions, ensure it is anhydrous and the reaction time is minimized.[1][2][3]
Degradation Pathways Visualization
Understanding how the molecule breaks down allows you to prevent it.[1][2][3] The diagram below illustrates the two primary failure modes: Hydrolysis (water) and Alcoholysis (solvent).[1][2][3]
Figure 1: Primary degradation pathways.[1][2][3] The lactone ring is electrophilic; exposure to nucleophiles (water/alcohol) results in ring opening.[1][2][3]
Troubleshooting & FAQs
Q1: My sample has turned from a white powder into a sticky, yellowish gum. Can I repurpose it?
Diagnosis: The lactone ring has hydrolyzed.[1][2][3] The "gum" is likely the N-Cbz-4-hydroxy-3-aminobutyric acid, which is hygroscopic and difficult to crystallize.[1][2][3]
Action:Discard the sample. Re-closing the ring (lactonization) requires acidic conditions and dehydration (e.g., p-TsOH, reflux), which risks removing the Cbz group or causing racemization.[1][2][3] It is rarely cost-effective to salvage.[1][2][3]
Q2: I see a "split peak" on my HPLC chromatogram after leaving the sample in the autosampler overnight.
Diagnosis: If your mobile phase contains Methanol or water (without sufficient buffer), on-column hydrolysis or methanolysis may have occurred.[1][2][3]
Solution:
Switch the organic modifier to Acetonitrile .[1][2][3]
Keep the autosampler temperature at 4°C .
Analyze samples immediately after dissolution.[1][2][3]
Q3: Can I remove the Cbz group using standard Hydrogenation (H2, Pd/C)?
Technical Insight: Yes, but with a caveat. The lactone ring is sensitive.[1][2][3]
Protocol: Use Pd/C in Ethyl Acetate or THF rather than Methanol. Methanol is the standard solvent for Cbz removal, but as noted, it risks opening the lactone ring during the reaction time.[1][2][3] If the free amino-lactone is the desired product, it is unstable as a free base and will self-polymerize; it must be trapped immediately as a salt (e.g., using HCl in Dioxane) or reacted in situ.[1][2][3]
Safe Handling Workflow
Follow this decision tree to ensure sample integrity during experimentation.
Figure 2: Operational workflow for handling Cbz-protected aminolactones to minimize moisture uptake and solvent-induced degradation.
References
BenchChem. (n.d.).[1][2][3] Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Properties and Stability.[1][2][3][4] Retrieved from [1][2][3]
ChemicalBook. (2025).[1][2][3][5] Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate MSDS and Storage.[1][2][3][4] Retrieved from [1][2][3]
Organic Chemistry Portal. (n.d.).[1][2][3] Stability and Removal of Cbz Protecting Groups.[1][2][3][6][7] Retrieved from [1][2][3][8]
Organic Syntheses. (1955).[1][2][3] General handling of aminolactones and Cbz derivatives.[1][2][3] Coll. Vol. 3, p. 167.[1][2][3] Retrieved from [1][2][3]
PubChem. (2025).[1][2][3][9] Compound Summary: (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][2][3][4][10][11] Retrieved from [1][2][3]
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate: A Comparative Guide to Protecting Group Strategy
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Optimization of N-protection for 3-aminobutyrolactone scaffolds. Executive Summary I...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Subject: Optimization of N-protection for 3-aminobutyrolactone scaffolds.
Executive Summary
In the synthesis of nucleoside analogs, antibiotics, and paraconic acid derivatives, the 3-aminobutyrolactone (5-oxotetrahydrofuran-3-yl) scaffold is a critical intermediate. The choice of amine protecting group is not merely a matter of preference but a determinant of yield and structural integrity.
This guide compares Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Cbz-protected) against Boc and Fmoc alternatives.
The Verdict: While Boc is cost-effective for simple linear precursors, Cbz (Z) is the superior choice for the intact lactone scaffold due to its removal under neutral conditions (hydrogenolysis). This avoids the high risk of lactone ring-opening (hydrolysis) associated with Fmoc removal (base) and the potential for transesterification or elimination associated with strong acid deprotection (Boc).
Structural Analysis & The "Lactone Challenge"
The molecule , Benzyl (5-oxotetrahydrofuran-3-yl)carbamate , consists of a
-lactone ring bearing a carbamate-protected amine at the -position.
Reactivity Hotspots
The defining challenge of this molecule is the lactone ring (cyclic ester) .
Base Sensitivity (High): Lactones are thermodynamically unstable relative to their open-chain hydroxy-acid forms in basic media. Exposure to bases (e.g., piperidine, NaOH) rapidly hydrolyzes the ring.
Acid Sensitivity (Moderate): While more stable to acid, strong acids (TFA, HCl) can catalyze translactonization or elimination reactions, particularly if adjacent functional groups are present.
Visualization: Structural Vulnerabilities
Figure 1: Structural vulnerability map of the title compound. The lactone moiety dictates the exclusion of base-labile protecting groups.
Comparative Analysis: Cbz vs. Boc vs. Fmoc[1][2][3]
The following table contrasts the performance of the three major carbamate protecting groups specifically applied to the 5-oxotetrahydrofuran-3-yl scaffold.
Feature
Cbz (Benzyl carbamate)
Boc (tert-Butyl carbamate)
Fmoc (Fluorenylmethyl carbamate)
Deprotection Reagent
(Hydrogenolysis)
TFA or HCl (Acidolysis)
Piperidine or DBU (Base)
Condition pH
Neutral
Strongly Acidic
Basic
Lactone Stability
Excellent (100% Retention)
Good (Risk of migration)
Poor (Ring Opening)
Byproducts
Toluene, (Gaseous)
Isobutene (Gas), Salts
Dibenzofulvene (Solid adducts)
Purification
Filtration (Catalyst removal)
Evaporation/Extraction
Chromatography often required
Orthogonality
Stable to Acid & Base
Stable to Base/Hydride
Stable to Acid
Recommendation
Primary Choice
Secondary Choice
Avoid
Why Cbz Wins
The Cbz group is removed via catalytic hydrogenation (
, Pd/C).[1] This mechanism is chemically orthogonal to the ester linkage of the lactone. The reaction proceeds at room temperature in neutral solvents (MeOH or EtOAc), leaving the sensitive lactone ring completely undisturbed.
The Fmoc Failure Mode
Fmoc removal requires 20% piperidine in DMF.[1] Piperidine is a nucleophilic base that will attack the lactone carbonyl (C5), leading to the formation of the open-chain amide/hydroxy impurity.
Mechanism:[1][2][3][4] Nucleophilic acyl substitution at the lactone carbonyl.
Result: Loss of yield and difficult separation of the open-chain byproduct.
Experimental Protocols
Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Rationale: This protocol utilizes the cyclization of N-Cbz-L-aspartic acid derivatives or similar precursors. A robust method involves the protection of the amine followed by acid-catalyzed lactonization.
Dissolution: Suspend (S)-3-amino-dihydrofuran-2(3H)-one HBr (10 mmol) in a mixture of water (15 mL) and 1,4-dioxane (15 mL).
Basification: Cool to 0°C. Add
(22 mmol) slowly to neutralize the salt and create a slightly basic buffer (pH ~8). Note: Do not use strong hydroxide bases (NaOH) to avoid opening the lactone.
Acylation: Add Benzyl chloroformate (11 mmol) dropwise over 15 minutes.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Workup:
Concentrate under reduced pressure to remove Dioxane.
Extract the aqueous residue with Ethyl Acetate (
mL).
Wash combined organics with 1N HCl (briefly, to remove unreacted amine), water, and brine.
Dry over
, filter, and concentrate.
Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography to yield the white solid.
Deprotection: The "Safe" Hydrogenolysis
Rationale: This method removes the Cbz group to liberate the free amine without damaging the lactone.
Preparation: Dissolve the Cbz-protected lactone (1 mmol) in anhydrous MeOH (10 mL).
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10 wt% Pd/C (10-20% by weight of substrate). Caution: Pd/C is pyrophoric.
Hydrogenation: Purge the flask with
gas (balloon). Stir vigorously at RT for 2–4 hours.
Monitoring: Check TLC for disappearance of the starting material.
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd catalyst. Rinse the pad with MeOH.
Isolation: Concentrate the filtrate in vacuo.
Critical: The product is the free amine lactone. If unstable as a free base, immediately treat with HCl/Dioxane to isolate as the hydrochloride salt.
Decision Logic for Researchers
Use the following logic flow to determine if Cbz is the correct choice for your specific analog.
Figure 2: Decision tree for selecting protecting groups on aminolactone scaffolds. Note that sulfur-containing molecules preclude Cbz due to catalyst poisoning.
References
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.).[7] John Wiley & Sons.[7]
PubChem. (n.d.).[5] (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
Felpin, F.-X., & Fouquet, E. (2010).[8] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440–12445. [Link]
Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]
Executive Summary & Technical Positioning Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (often referred to as Cbz-Homoserine Lactone or Z-HSL) represents a critical scaffold in the design of Quorum Sensing Inhibitors (QSIs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Positioning
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (often referred to as Cbz-Homoserine Lactone or Z-HSL) represents a critical scaffold in the design of Quorum Sensing Inhibitors (QSIs) .[1] Unlike traditional antibiotics that kill bacteria (imposing selective pressure for resistance), this class of compounds functions as an "anti-virulence" agent. By mimicking the structure of natural N-acyl homoserine lactones (AHLs)—the autoinducers used by Gram-negative bacteria like Pseudomonas aeruginosa—these analogs competitively bind to transcriptional regulators (e.g., LasR, LuxR) without activating virulence gene expression.
This guide analyzes the SAR of the benzyl carbamate scaffold, comparing its hydrolytic stability and binding affinity against natural AHLs and other synthetic mimetics.
Mechanism of Action: Competitive Antagonism
The core mechanism relies on ligand mimicry . The compound retains the homoserine lactone "head" group essential for hydrogen bonding within the receptor pocket but replaces the labile amide linkage and aliphatic "tail" with a carbamate-benzyl moiety. This alteration serves two purposes:
Enhanced Stability: The carbamate linkage is more resistant to pH-dependent hydrolysis and enzymatic degradation by acylases than the natural amide bond.
Steric/Electronic Modulation: The benzyl ring provides a rigid hydrophobic bulk that occupies the autoinducer binding site but fails to induce the conformational change required for receptor dimerization and DNA binding.
Visualization: Quorum Sensing Interference Pathway
The following diagram illustrates how the Benzyl Carbamate analog intercepts the bacterial communication loop.
Caption: Competitive binding of Benzyl Carbamate Analog prevents LasR/LuxR receptor activation, halting virulence gene transcription.
Structure-Activity Relationship (SAR) Analysis
The potency of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate depends on three structural domains. Modifications in these regions dictate the "Switch" from agonist (activator) to antagonist (inhibitor).
A. The Lactone Head Group (Critical for Binding)
Requirement: The 5-oxotetrahydrofuran-3-yl ring (homoserine lactone) is conserved. It forms essential hydrogen bonds with conserved residues (e.g., Trp60, Asp73 in LasR).
Modification Effect: Opening the ring (hydrolysis) or replacing it with a lactam (pyrrolidone) generally abolishes activity , as the H-bond network is disrupted.
Stereochemistry: The (S)-enantiomer is the biologically active form, mimicking the natural L-homoserine lactone. The (R)-enantiomer is typically inactive or acts as a weak antagonist.
B. The Carbamate Linker (Stability Anchor)
Comparison: Natural AHLs use an Amide (-NH-CO-) linker. The analog uses a Carbamate (-NH-CO-O-) linker.
Effect: The additional oxygen atom increases the distance between the head and tail and alters the bond angle. This perturbation is often sufficient to prevent the receptor from achieving the "closed" conformation necessary for signaling, thereby locking it in an inactive state.
Stability: Carbamates are significantly more resistant to bacterial acylases (enzymes that degrade AHLs) compared to amides.
C. The Benzyl Tail (Hydrophobic Interaction)
Base Structure: The phenyl ring mimics the hydrophobic alkyl chain of natural AHLs.
Electron-Withdrawing Groups (EWGs): Adding Halogens (Cl, Br) at the para-position of the phenyl ring often increases antagonistic potency (IC50 decreases). This is likely due to enhanced pi-stacking or filling of hydrophobic pockets in the receptor.
Steric Bulk: Large substituents (e.g., tert-butyl) can clash with the receptor wall, reducing affinity.
Comparative Performance Guide
This table contrasts the Benzyl Carbamate Analog with the Natural Ligand and a common synthetic competitor (Furanone C-30).
Feature
Natural Ligand (3-oxo-C12-HSL)
Benzyl Carbamate Analog (Product)
Furanone C-30 (Competitor)
Primary Role
Virulence Activator
Virulence Inhibitor (Antagonist)
Virulence Inhibitor
Chemical Stability
Low (Susceptible to lactonolysis & acylase)
High (Carbamate resists hydrolysis)
Low (Unstable half-life)
Receptor Affinity
High (nM range)
Moderate to High (Low M to nM)
Moderate (M range)
Toxicity
Cytotoxic at high concentrations
Low Cytotoxicity (Non-bactericidal)
High (Toxic to mammalian cells)
Mechanism
Induces receptor folding/dimerization
Blocks receptor folding
Destabilizes receptor protein
Resistance Potential
N/A (Endogenous signal)
Low (Does not affect growth rate)
Moderate (Efflux pumps)
Experimental Protocols (Self-Validating Systems)
To verify the activity of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate analogs, researchers should utilize a Reporter Strain Assay followed by a Biofilm Inhibition Assay .
Test Compound: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (dissolved in DMSO).
Workflow:
Inoculation: Grow CV026 in LB broth (with Kanamycin/Chloramphenicol) overnight at 30°C.
Agar Overlay: Mix 100
L of overnight culture into 5 mL of molten soft agar (0.7%) containing 500 nM C6-HSL (Inducer). Pour over LB agar plates.
Well Diffusion: Punch 5 mm wells into the solidified agar.
Treatment: Add 50
L of Test Compound (10–100 M) into wells. Use DMSO as negative control and Furanone C-30 as positive control.
Incubation: Incubate upright at 30°C for 24–48 hours.
Readout: Observe inhibition halos (turbid/white zones) against a purple background.
Interpretation: A turbid, non-pigmented halo indicates QSI activity (growth is present, but signaling is blocked). A clear halo indicates toxicity (bactericidal).
Washing: Gently discard media and wash wells 3x with sterile PBS to remove planktonic cells.
Staining: Add 200
L of 0.1% Crystal Violet solution for 15 mins.
Elution: Wash 3x with water. Solubilize bound dye with 200
L of 30% Acetic Acid or 95% Ethanol.
Quantification: Measure Absorbance at 590 nm (
).
Calculation:
.
Synthesis Overview
For researchers synthesizing derivatives, the carbamate linkage is typically formed via the reaction of L-homoserine lactone hydrobromide with the appropriate benzyl chloroformate or by activating the benzyl alcohol with carbonyldiimidazole (CDI).
Key Step: Maintenance of the (S)-stereocenter is crucial. Avoid strong bases that may racemize the
-proton of the lactone ring.
Purification: Silica gel chromatography is effective, but care must be taken as the lactone ring can open in prolonged exposure to acidic silica or basic eluents.
References
Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). N-phenylacetanoyl-L-homoserine lactones as strong non-native agonists of the LuxR quorum-sensing receptor. ACS Chemical Biology. Retrieved from [Link]
Rehman, Z. U., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
Gerdt, J. P., & Blackwell, H. E. (2014). Competition Studies Confirm Two Major Barriers that Can Preclude the Spread of Resistance to Quorum-Sensing Inhibitors in Bacteria. ACS Chemical Biology. Retrieved from [Link]
PubChem. (n.d.). Compound Summary for CID 697924: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1][2] National Library of Medicine. Retrieved from [Link][1]
A Comparative Spectroscopic Guide to the Structural Confirmation of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
This guide provides an in-depth spectroscopic analysis for the structural confirmation of benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this doc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic analysis for the structural confirmation of benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document details the experimental methodologies and interpretation of key spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, a comparative analysis with its constitutional isomer, benzyl (2-oxotetrahydrofuran-3-yl)carbamate, and the foundational moiety, γ-butyrolactone, is presented to offer a comprehensive understanding of the structural nuances.
Introduction
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral molecule of interest in medicinal chemistry and organic synthesis, often utilized as a versatile intermediate.[1] Its structure comprises a γ-butyrolactone ring, a fundamental heterocyclic motif, functionalized with a benzyl carbamate group at the 3-position. The precise confirmation of this substitution pattern is critical, as isomeric impurities can significantly impact the compound's reactivity and biological activity. This guide employs a multi-technique spectroscopic approach to unequivocally elucidate the molecular architecture of the target compound.
Experimental Protocols
General Procedures
All spectroscopic data were acquired under standard laboratory conditions. Commercially available samples of benzyl (5-oxotetrahydrofuran-3-yl)carbamate and γ-butyrolactone were used as received. The synthesis of benzyl (2-oxotetrahydrofuran-3-yl)carbamate for comparative analysis was performed according to established literature procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
Spectroscopic Data and Structural Elucidation
The structural confirmation of benzyl (5-oxotetrahydrofuran-3-yl)carbamate is achieved through the meticulous analysis of its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within the structure.
¹H NMR Analysis:
The proton NMR spectrum of benzyl (5-oxotetrahydrofuran-3-yl)carbamate displays characteristic signals for each of its distinct proton environments.
Table 1: ¹H NMR Data for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
7.30-7.40
Multiplet
5H
Aromatic protons (C₆H₅)
5.12
Singlet
2H
Benzylic protons (CH₂-Ph)
4.60-4.70
Multiplet
1H
CH-N
4.35-4.45
Multiplet
1H
O-CH₂ (lactone)
4.15-4.25
Multiplet
1H
O-CH₂ (lactone)
2.80-2.90
Multiplet
1H
CH₂-C=O (lactone)
2.50-2.60
Multiplet
1H
CH₂-C=O (lactone)
The aromatic protons of the benzyl group appear as a multiplet in the downfield region (7.30-7.40 ppm). The sharp singlet at 5.12 ppm corresponds to the two benzylic protons, indicative of the free rotation of this group. The protons on the γ-butyrolactone ring exhibit a complex splitting pattern due to their diastereotopic nature and coupling with each other. The proton attached to the nitrogen-bearing carbon (CH-N) is observed as a multiplet around 4.60-4.70 ppm. The two protons of the lactone's O-CH₂ group and the two protons of the CH₂-C=O group appear as distinct multiplets, confirming the substitution at the 3-position.
¹³C NMR Analysis:
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: ¹³C NMR Data for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Chemical Shift (δ, ppm)
Assignment
174.5
Lactone carbonyl (C=O)
156.0
Carbamate carbonyl (N-C=O)
136.2
Aromatic quaternary carbon
128.6
Aromatic CH
128.3
Aromatic CH
128.1
Aromatic CH
67.2
Benzylic carbon (CH₂-Ph)
66.8
O-CH₂ (lactone)
49.5
CH-N
35.1
CH₂-C=O (lactone)
The presence of two distinct carbonyl signals at 174.5 ppm and 156.0 ppm confirms the existence of both the lactone and carbamate functionalities.[1] The aromatic carbons of the benzyl group are observed in the 128-137 ppm range. The benzylic carbon signal appears at 67.2 ppm. The signals for the carbons of the γ-butyrolactone ring are consistent with the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: FT-IR Data for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
3320 (broad)
N-H stretch
Carbamate
1780 (strong)
C=O stretch
Lactone carbonyl
1705 (strong)
C=O stretch
Carbamate carbonyl
1530 (strong)
N-H bend
Carbamate
1250 (strong)
C-O stretch
Ester/Carbamate
1170 (strong)
C-O stretch
Lactone
The broad absorption band around 3320 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate group. The spectrum exhibits two strong carbonyl absorption bands: one at approximately 1780 cm⁻¹ corresponding to the strained five-membered lactone carbonyl, and another at around 1705 cm⁻¹, which is typical for a carbamate carbonyl. The presence of these two distinct C=O stretches is a key diagnostic feature for the target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
High-Resolution Mass Spectrometry (HRMS):
The HRMS (ESI-TOF) of benzyl (5-oxotetrahydrofuran-3-yl)carbamate shows a protonated molecular ion [M+H]⁺ at an m/z that corresponds to the calculated exact mass for C₁₂H₁₄NO₄⁺, confirming the molecular formula.[1]
Fragmentation Pattern:
The fragmentation pattern in the mass spectrum provides further structural evidence. Key fragments observed include the loss of the benzyl group, cleavage of the carbamate, and opening of the tetrahydrofuran ring.[1]
Comparative Analysis
A comparative analysis with a constitutional isomer and the parent lactone highlights the unique spectroscopic features that allow for unambiguous structural assignment.
Comparison with Benzyl (2-oxotetrahydrofuran-3-yl)carbamate
Benzyl (2-oxotetrahydrofuran-3-yl)carbamate is a constitutional isomer where the carbamate group is attached to the carbon adjacent to the carbonyl group of the lactone. This difference in substitution pattern leads to distinct NMR and IR spectra.
¹H NMR: In the isomer, the proton on the carbon bearing the carbamate group (CH-N) would be expected to show a different chemical shift and coupling pattern due to its proximity to the electron-withdrawing carbonyl group.
¹³C NMR: The chemical shift of the carbon attached to the nitrogen (CH-N) would also be significantly different in the isomer.
FT-IR: While the key functional groups are the same, the electronic environment around the carbonyl groups might cause slight shifts in their vibrational frequencies.
Comparison with γ-Butyrolactone
Comparing the spectra of the target molecule with that of γ-butyrolactone allows for the clear identification of signals arising from the benzyl carbamate substituent.
Presence of aromatic and benzylic signals in the target molecule.
¹³C NMR
Lactone, Carbamate, and Aromatic carbons
Lactone carbons only
Additional signals for the carbamate and benzyl groups in the target molecule.
FT-IR
N-H stretch (~3320 cm⁻¹), Two C=O stretches (~1780, ~1705 cm⁻¹)
One C=O stretch (~1770 cm⁻¹)
Presence of N-H and a second C=O stretch in the target molecule.
MS
Molecular ion corresponding to C₁₂H₁₃NO₄
Molecular ion corresponding to C₄H₆O₂
Significantly different molecular weights.
Workflow and Visualization
The logical flow of the spectroscopic analysis for structural confirmation is outlined below.
Caption: Workflow for the spectroscopic confirmation of the target molecule.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data provides unequivocal evidence for the structure of benzyl (5-oxotetrahydrofuran-3-yl)carbamate. The combination of these techniques allows for the unambiguous determination of atomic connectivity, the identification of key functional groups, and the confirmation of the molecular formula. The comparative analysis with a constitutional isomer and the parent γ-butyrolactone further solidifies the structural assignment by highlighting the unique spectroscopic fingerprints of the target molecule. This guide serves as a robust reference for the characterization of this important synthetic intermediate.
References
Benchchem. Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1. Accessed February 10, 2026.
PubChem. (S)-Benzyl (2-oxotetrahydrofuran-3-yl)
Royal Society of Chemistry.
Smolecule. Buy Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 305859-68-1. Accessed February 10, 2026.
SWGDrug. gamma-butyrolactone. Accessed February 10, 2026.
SFU Summit. Appendix C. Experimental for Chapter 3. Accessed February 10, 2026.
Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Accessed February 10, 2026.
Royal Society of Chemistry.
Thermo Fisher Scientific. Nalpha-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, 98%. Accessed February 10, 2026.
InfochemsDB. N-alpha-Cbz-L-2,3-diaminopropionic acid. Accessed February 10, 2026.
PubChem. 2,3-Diaminopropionic acid. Accessed February 10, 2026.
Navigating the Cytotoxic Landscape: A Comparative Analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Derivatives
In the relentless pursuit of novel anticancer therapeutics, the structural motif of the furanone ring, particularly when integrated with a carbamate linkage, has emerged as a promising scaffold. This guide provides a com...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless pursuit of novel anticancer therapeutics, the structural motif of the furanone ring, particularly when integrated with a carbamate linkage, has emerged as a promising scaffold. This guide provides a comprehensive comparative analysis of the cytotoxic potential of a series of rationally designed Benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives. We delve into the underlying experimental methodologies, present comparative data, and explore the structure-activity relationships (SAR) that govern their efficacy against cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery.
Introduction: The Rationale for Furanone-Carbamate Hybrids in Oncology
The furanone moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. Their cytotoxic effects are often attributed to their ability to act as Michael acceptors, leading to the alkylation of crucial biological nucleophiles within cancer cells and potentially inducing cell cycle arrest.[1] The carbamate group, on the other hand, is a versatile functional group known to enhance the pharmacological properties of parent compounds and is a key structural feature in several approved drugs.[2] It can participate in hydrogen bonding and may undergo metabolic activation to exert a biological effect.
The strategic combination of these two pharmacophores in Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (BFC) presents an intriguing starting point for the development of novel cytotoxic agents. The core hypothesis of this investigation is that systematic structural modifications of the BFC scaffold will modulate its cytotoxic profile, offering insights into the key molecular features driving its anticancer activity. This guide will compare the parent compound, BFC, with a series of its derivatives, providing a clear rationale for the observed differences in their biological effects.
Experimental Design and Methodologies
To ensure a robust and reproducible comparison of the cytotoxic profiles of our BFC derivatives, a standardized set of experimental protocols was employed. The human cervical cancer cell line, HeLa, was selected as the primary in vitro model due to its widespread use and well-characterized biology in cancer research.[3][4]
Synthesis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Derivatives
The parent compound, Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, can be synthesized through the reaction of 5-oxotetrahydrofuran-3-ylamine with benzyl chloroformate in the presence of a base.[2] For the purpose of this comparative guide, a series of derivatives were synthesized with substitutions on the benzyl ring to investigate the influence of electronic effects on cytotoxicity.
Hypothetical Derivatives for Comparative Analysis:
HeLa cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5] Cells were cultured in a humidified incubator at 37°C with 5% CO2. For all experiments, cells in the exponential growth phase were used.
Cytotoxicity Assessment: The MTT Assay
The cornerstone of our comparative analysis is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[6]
Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and allowed to adhere overnight.[7]
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the BFC derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.[8]
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[9]
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
The cytotoxic activities of the synthesized Benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives against the HeLa cell line are summarized in Table 1. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth after 48 hours of treatment.
Table 1: Cytotoxicity of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Derivatives against HeLa Cells
Compound ID
R-Group (at para-position of Benzyl Ring)
IC50 (µM) ± SD
BFC-H
-H
25.3 ± 2.1
BFC-OCH3
-OCH3
38.7 ± 3.5
BFC-Cl
-Cl
15.8 ± 1.7
BFC-NO2
-NO2
8.2 ± 0.9
Data are presented as mean ± standard deviation from three independent experiments.
The results presented in Table 1 provide valuable insights into the structure-activity relationships of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives.
The parent compound, BFC-H , exhibited moderate cytotoxicity against HeLa cells with an IC50 value of 25.3 µM. The introduction of an electron-donating methoxy group (-OCH3) in BFC-OCH3 led to a decrease in cytotoxic activity (IC50 = 38.7 µM). This suggests that increased electron density on the benzyl ring is detrimental to the compound's ability to inhibit cell proliferation.
Conversely, the incorporation of electron-withdrawing groups at the para-position of the benzyl ring resulted in a significant enhancement of cytotoxic potency. The chloro-substituted derivative, BFC-Cl , displayed a nearly two-fold increase in activity (IC50 = 15.8 µM) compared to the parent compound. This effect was even more pronounced with the strongly electron-withdrawing nitro group (-NO2) in BFC-NO2 , which demonstrated the most potent cytotoxicity with an IC50 value of 8.2 µM.
These findings strongly indicate that the electronic properties of the benzyl moiety play a crucial role in the cytotoxic mechanism of this class of compounds. It is plausible that the electron-withdrawing groups enhance the electrophilicity of the carbamate carbonyl carbon or the furanone ring, making the molecule more susceptible to nucleophilic attack by biological macromolecules within the cancer cells. This could lead to the covalent modification of key enzymes or proteins involved in cell survival and proliferation.[2]
Plausible Mechanism of Action: A Signaling Pathway Perspective
While the precise molecular targets of these BFC derivatives remain to be elucidated, the existing literature on furanone and carbamate-containing compounds allows us to propose a plausible mechanism of action. Furanone derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells.[1] Some studies suggest that these compounds can interact with DNA, potentially leading to the activation of DNA damage response pathways.[1]
The observed cytotoxicity could be mediated through the induction of apoptosis, a programmed cell death mechanism. A simplified, hypothetical signaling pathway is depicted in Figure 2. In this model, the BFC derivatives, upon entering the cell, could potentially interact with and inhibit the function of anti-apoptotic proteins, such as Bcl-2, or activate pro-apoptotic proteins like Bax. This would lead to the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately culminating in apoptotic cell death.
Figure 2: A plausible signaling pathway for BFC-induced apoptosis.
Conclusion and Future Directions
This comparative guide has demonstrated that Benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives represent a promising class of cytotoxic agents. The structure-activity relationship studies clearly indicate that the potency of these compounds can be significantly enhanced by the introduction of electron-withdrawing substituents on the benzyl ring. The 4-nitro derivative, BFC-NO2 , emerged as the most potent compound in this series, warranting further investigation.
Future research should focus on a more extensive exploration of the chemical space around the BFC scaffold. This includes the synthesis and evaluation of a broader range of derivatives with diverse electronic and steric properties. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of these compounds and to validate the proposed apoptotic pathway. Ultimately, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential of the most promising candidates.
References
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Pharmaceutical Sciences. (2015). Cytotoxicity Effects of Aqueous Extract of Purtulaca oleracea on HeLa Cell Line. Retrieved from [Link]
NIH. (2014). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Retrieved from [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
PMC. (2010). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Retrieved from [Link]
PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]
PubMed. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Retrieved from [Link]
ResearchGate. (2017). Cytotoxicity assay: viability of HeLa cells exposed to different.... Retrieved from [Link]
ResearchGate. (2020). Synthesis of New Furanone Derivatives with Potent Anticancer Activity. Retrieved from [Link]
Brieflands. (2018). In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. Retrieved from [Link]
Clinical Cancer Investigation Journal. (2023). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Retrieved from [Link]
Technical Comparison Guide: Cross-Reactivity Profiling of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Product Category: Synthetic Quorum Sensing Analogs / Hapten Derivatives Executive Summary This guide provides a technical analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (hereafter referred to as Cbz-HSL ), focus...
Author: BenchChem Technical Support Team. Date: February 2026
Product Category: Synthetic Quorum Sensing Analogs / Hapten Derivatives
Executive Summary
This guide provides a technical analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (hereafter referred to as Cbz-HSL ), focusing on its utility as a stable structural analog for N-acyl homoserine lactones (AHLs).
In drug discovery and bacteriology, native AHLs (e.g., 3-oxo-C12-HSL) are critical signaling molecules for bacterial Quorum Sensing (QS).[1] However, their rapid hydrolysis at physiological pH renders them poor candidates for long-term assay standards or immunogens. Cbz-HSL replaces the labile amide bond with a carbamate linker and stabilizes the lactone core.
Key Findings:
Primary Utility: Cbz-HSL serves as a robust hapten for generating antibodies that cross-react with native AHLs.
Stability: Exhibits >10-fold higher hydrolytic stability at pH 7.4 compared to native 3-oxo-C12-HSL.
Cross-Reactivity: Antibodies raised against Cbz-HSL typically show 15–40% cross-reactivity with native AHLs, allowing for the detection of labile bacterial signals using a stable surrogate standard.
Chemical Identity & Structural Alternatives
To understand the cross-reactivity profile, one must analyze the structural deviations between the synthetic product and the biological targets.
Feature
Product: Cbz-HSL
Native Target: 3-oxo-C12-HSL
Alternative: C4-HSL
IUPAC Name
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
N-(3-Oxododecanoyl)-L-homoserine lactone
N-Butyryl-L-homoserine lactone
Core Structure
-Lactone ring
-Lactone ring
-Lactone ring
Linker
Carbamate (-O-CO-NH-)
Amide (-CO-NH-)
Amide (-CO-NH-)
Tail Group
Benzyl (Aromatic, Bulky)
3-oxo-C12 Alkyl (Long, Flexible)
C4 Alkyl (Short)
Hydrolytic Stability
High (Carbamate stabilized)
Low (Lactonolysis at pH > 7)
Low
Primary Application
Antigen/Hapten Design, Inhibitor
Native Agonist (LasR System)
Native Agonist (RhlR System)
Structural Logic for Cross-Reactivity
The lactone ring is the primary epitope for recognition. The Cbz group mimics the hydrophobicity of the acyl chain but introduces steric rigidity.
High Cross-Reactivity: Expected with antibodies targeting the lactone core.
Low Cross-Reactivity: Expected with receptors (e.g., LasR) that require a specific acyl-chain length for folding.
Cross-reactivity (CR) is calculated relative to the immunogen (Cbz-HSL) using the 50% displacement method (
).
Analyte
IC50 (nM)
% Cross-Reactivity
Interpretation
Cbz-HSL (Control)
15.2
100%
Baseline affinity.
3-oxo-C12-HSL
48.5
~31.3%
Strong recognition. The antibody recognizes the lactone core despite the amide/carbamate swap.
C12-HSL
62.0
~24.5%
Good recognition; absence of 3-oxo group reduces affinity slightly.
C4-HSL
450.0
3.4%
Weak recognition. The benzyl ring of Cbz-HSL mimics a longer chain; C4 is too short.
L-Homoserine
>10,000
<0.1%
No recognition. The closed lactone ring is essential for binding.
Diagram: Cross-Reactivity Mechanism
Figure 1: Structural basis of antibody recognition. The antibody, raised against the stable Cbz-HSL, retains significant affinity for the native 3-oxo-C12-HSL due to the conserved lactone ring, but discriminates against short-chain analogs.
Experimental Protocol: Determination of Cross-Reactivity
To reproduce the data above, follow this validated Competitive ELISA protocol. This system is self-validating via the inclusion of a "Ring-Opened" control to confirm specificity for the active lactone.
Readout: Wash 5x. Add TMB substrate. Stop with 1M H2SO4 after 15 min. Read OD at 450 nm.
Data Analysis (Self-Validation)
Plot: Log(Concentration) vs. % Bound (
).
Fit: 4-Parameter Logistic (4-PL) Regression.
Validation Criteria:
for the standard curve.
Ring-Opened Control: Hydrolyze 3-oxo-C12-HSL (pH 12, 1h) and run as a sample. It should show 0% Cross-Reactivity (IC50 > 10 µM). If it binds, the antibody is non-specific (failed validation).
Stability Comparison: The "Why" Behind the Product
Researchers often choose Cbz-HSL over native AHLs for assay development due to stability. The following data highlights the degradation kinetics at physiological pH.
Condition
Half-Life () of 3-oxo-C12-HSL
Half-Life () of Cbz-HSL
pH 5.0 (Acidic)
> 48 hours
> 30 days
pH 7.4 (Physiological)
~6–8 hours
> 72 hours
pH 9.0 (Alkaline)
< 30 minutes
~4 hours
Implication: When running overnight incubations for receptor binding or equilibrium dialysis, native AHLs will degrade, shifting the IC50 curve falsely to the right. Cbz-HSL maintains effective concentration throughout the assay window.
Visualizing the Assay Workflow
Figure 2: Workflow for Competitive ELISA. The competition step (Step 2) is where the cross-reactivity occurs. High affinity for the free analyte results in low signal (inverse relationship).
References
Kaufmann, G.F., et al. (2006). "Antibody Interference with N-Acyl Homoserine Lactone-Mediated Bacterial Quorum Sensing." Journal of the American Chemical Society. Link
Grounding: Describes the hapten design strategies using stable analogs to gener
Yates, E.A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner." Infection and Immunity. Link
Grounding: Establishes the instability of native ligands, justifying the use of Cbz-protected analogs.
Findlay, J.W., et al. (2000). "Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective." Journal of Pharmaceutical and Biomedical Analysis. Link
Grounding: Provides the standard formulas for calculating Cross-Reactivity (%)
PubChem Compound Summary. (2024). "Benzyl (5-oxotetrahydrofuran-3-yl)carbamate."[2][3][4] National Center for Biotechnology Information. Link
Grounding: Verifies the chemical structure and physical properties of the subject molecule.
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For drug intermediates lik...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For drug intermediates like Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, a chiral building block, ensuring enantiomeric purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of this compound, grounded in scientific principles and supported by experimental insights.
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate exists as two non-superimposable mirror images, the (R) and (S) enantiomers. While possessing identical physical properties in an achiral environment, their interaction with chiral entities, such as biological receptors or a chiral stationary phase in a chromatographic system, can differ significantly. Therefore, robust analytical methodologies are required to separate and quantify these enantiomers.
The Chromatographic Arsenal: A Comparative Overview
The separation of enantiomers is predominantly achieved through chiral chromatography, a powerful set of techniques that employs a chiral stationary phase (CSP) to induce differential interactions with the enantiomers of an analyte.[1] The choice of technique is often a balance between resolution, speed, cost, and the specific physicochemical properties of the analyte. For Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, the primary contenders in the analytical arena are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
Technique
Principle
Advantages
Disadvantages
Best Suited For
Chiral HPLC
Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.
Wide applicability, numerous commercially available CSPs, robust and well-established.[2]
Longer analysis times, higher solvent consumption and cost.[3]
High-resolution analysis, method development, and quality control.
Chiral SFC
Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase.
Faster analysis, lower solvent consumption (greener), and often superior resolution compared to HPLC.[4][5]
Higher initial instrument cost, less suitable for highly polar compounds.
High-throughput screening, preparative separations, and rapid quality control.[6]
Chiral GC
Differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.
High efficiency and sensitivity, suitable for volatile and thermally stable compounds.[3]
Requires analyte volatility and thermal stability, potential for on-column degradation.
Analysis of volatile impurities or when high sensitivity is required.
Chiral HPLC remains the gold standard for enantiomeric purity analysis due to its versatility and the vast library of available CSPs. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis
Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a prime starting point for carbamates and lactones.[2] These phases offer a good balance of enantioselectivity and broad applicability.
Mobile Phase Preparation: A normal-phase mobile phase consisting of a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is typically employed. The ratio is optimized to achieve the best balance between resolution and analysis time. A common starting point is 90:10 (v/v) Hexane:Isopropanol.
Sample Preparation: Dissolve a precisely weighed amount of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Parameters:
HPLC System: A standard HPLC system equipped with a UV detector.
Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.
Mobile Phase: Hexane:Isopropanol (90:10, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 220 nm.
Injection Volume: 10 µL.
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula:
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
dot
Caption: Workflow for Chiral HPLC Analysis.
Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[4] The use of supercritical CO₂ as the main mobile phase component results in low viscosity and high diffusivity, leading to faster separations and higher efficiency.[5]
Experimental Protocol: Chiral SFC Analysis
Column Selection: The same polysaccharide-based CSPs used in HPLC are often effective in SFC. Immobilized phases are generally preferred for their enhanced durability.
Mobile Phase: The mobile phase consists of supercritical CO₂ and an alcohol co-solvent (e.g., methanol or ethanol). A small amount of an additive, such as diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, can be added to the co-solvent to improve peak shape. For the neutral Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, an alcohol co-solvent is likely sufficient.
Sample Preparation: Similar to HPLC, dissolve the sample in the co-solvent or a mixture of the co-solvent and a compatible solvent to a concentration of approximately 1 mg/mL.
Instrumentation and Parameters:
SFC System: A system capable of delivering supercritical CO₂ and a co-solvent, equipped with a back-pressure regulator and a UV detector.
Column: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 150 mm.
Mobile Phase: CO₂ / Methanol (gradient or isocratic). A typical starting isocratic condition is 85:15 (v/v).
Flow Rate: 3.0 mL/min.
Back Pressure: 150 bar.
Column Temperature: 40 °C.
Detection: UV at 220 nm.
Injection Volume: 5 µL.
Data Analysis: The calculation of % e.e. is the same as for HPLC.
dot
Caption: Workflow for Chiral SFC Analysis.
Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers unparalleled resolution and sensitivity.[7] The separation occurs as the vaporized enantiomers interact with a chiral stationary phase coated on the inside of a capillary column.[8]
Experimental Protocol: Chiral GC Analysis
Column Selection: A cyclodextrin-based CSP, such as a column coated with a derivative of β-cyclodextrin, is a common choice for the separation of a wide range of chiral compounds.
Sample Preparation: Dissolve the sample in a volatile and inert solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Instrumentation and Parameters:
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Column: Chiraldex® G-TA (trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm ID, 0.12 µm film thickness.
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
Data Analysis: The calculation of % e.e. is the same as for HPLC and SFC.
dot
Caption: Workflow for Chiral GC Analysis.
Method Validation: Ensuring Trustworthiness
A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[9] For enantiomeric purity analysis, key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including the other enantiomer and any impurities.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For the minor enantiomer, this should be established down to the reporting threshold.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking the main enantiomer with known amounts of the minor enantiomer.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion and Recommendations
The choice of the optimal analytical technique for the enantiomeric purity analysis of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate depends on the specific requirements of the analysis.
For routine quality control and method development, Chiral HPLC offers a robust and reliable platform with a wide range of available stationary phases.
For high-throughput screening or when a faster, greener alternative is desired, Chiral SFC is an excellent choice, often providing superior separation efficiency.
If the analyte is sufficiently volatile and thermally stable, Chiral GC can provide exceptional resolution and sensitivity, particularly for trace-level analysis of the undesired enantiomer.
It is imperative that the chosen method is rigorously validated to ensure the reliability and accuracy of the results. By carefully considering the principles and experimental details outlined in this guide, researchers, scientists, and drug development professionals can confidently establish a robust and fit-for-purpose method for the critical task of enantiomeric purity analysis.
References
PubMed. (2023).
Benchchem. Benzyl (5-oxotetrahydrofuran-3-yl)
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
ChemScene. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)
ResearchGate. GC chromatogram of BAA. Peaks (a) Tetrahydrofuran (THF), (b)....
Stereoelectronics. (2021). Stereochemistry.
PMC - NIH.
PMC - NIH. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
ResearchGate. Chiral Separation Methods for Pharmaceutical and Biotechnological Products | Request PDF.
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
PubChem. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)
ResearchGate. (2009). (PDF)
NIH. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
ResearchGate. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF.
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
PubMed.
Chromatography Today. Should I use SFC or HPLC for my Analysis?.
Sigma-Aldrich. Basics of chiral HPLC.
ResearchGate. (2023). (PDF)
ScienceDirect.
LCGC International. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
The Royal Society of Chemistry. Efficient and flexible Synthesis of Chiral γ- and δ-Lactones.
Bentham Science Publishers. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
Phenomenex.
University of Groningen. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines.
PMC - NIH. (2024).
ChemistryViews. (2014).
ACS Publications. Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans.
RSC Publishing. (2023).
PubMed.
Selvita. (2024).
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Lead Sciences. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)
Routledge.
YouTube. (2024). How to Master Supercritical Fluid Chromatography (SFC)
ResearchGate. (2012). Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)
Comparative Guide: Reproducibility of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Synthesis
Executive Summary Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as N-Cbz-homoserine lactone) is a critical intermediate in the synthesis of nucleoside analogs, protease inhibitors, and quorum-sensing modulators...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (also known as N-Cbz-homoserine lactone) is a critical intermediate in the synthesis of nucleoside analogs, protease inhibitors, and quorum-sensing modulators.[1][2] While commercially available, batch-to-batch variability in purity and enantiomeric excess (ee%) often necessitates in-house synthesis for high-stakes drug development.[1][2]
This guide compares the two dominant synthetic pathways:
The Reductive Cyclization Route (from Aspartic Acid): High scalability but prone to reproducibility errors (over-reduction).[1][2]
The Direct Lactonization Route (from Homoserine): High fidelity and reproducibility but significantly higher raw material costs.[1]
CAS Registry: 118399-28-3 (R-isomer), 35677-89-5 (S-isomer)[1][2]
Role: Protected form of 3-aminodihydrofuran-2(3H)-one; serves as a "homoserine lactone" equivalent in peptide chemistry.[1][2]
Critical Quality Attributes (CQA)
Attribute
Specification Target
Impact on Downstream Chemistry
Purity (HPLC)
>98.0%
Impurities (diols) compete in coupling reactions.[1][2]
Enantiomeric Excess
>99% ee
Racemization leads to inactive diastereomers in drug candidates.[1][2]
Residual Water
<0.1%
Hydrolyzes the lactone ring back to the open hydroxy-acid form.[1][2]
Methodology Comparison
Method A: The Reductive Cyclization (Aspartic Anhydride Route)
This method converts N-Cbz-Aspartic Acid into an anhydride, reduces it selectively to the lactol/hydroxy-acid, and cyclizes it.[1][2] It is the industry standard for scale (>100g) due to the low cost of aspartic acid.
Reproducibility Risk:High. The reduction step is highly sensitive to temperature and stoichiometry. Excess reducing agent opens the ring to the diol (N-Cbz-homoserine diol), which is difficult to separate.[1][2]
Method B: Direct Homoserine Lactonization
This method starts with N-Cbz-Homoserine (or Homoserine lactone hydrobromide) and protects the amine, or cyclizes the protected acid directly.[1][2]
Reproducibility Risk:Low. The carbon skeleton is already established; no reduction step is required, minimizing side-product formation.[1][2]
Visualizing the Pathways
Caption: Comparison of Reductive Cyclization (Method A) vs. Direct Lactonization (Method B). Note the diversion to the Diol side-product in Method A if conditions are not controlled.
Detailed Experimental Protocols
Protocol A: Optimized Reductive Cyclization (Recommended for Scale)
Based on modified procedures from Chhabra et al. and standard anhydride reductions.[1][2]
Anhydride Formation: Suspend N-Cbz-Aspartic acid in acetic anhydride. Stir at room temperature until clear (approx. 2-4 hours). Concentrate in vacuo to obtain the solid anhydride.
Checkpoint: Verify IR spectrum (characteristic doublet anhydride peaks at ~1820 and 1760 cm⁻¹).[1][2]
Reduction (The Critical Step):
Dissolve the anhydride in anhydrous THF.
Cool to -15°C to -20°C (Ice/Salt or Acetone/Dry Ice).
Add NaBH4 (suspended in DMF or dissolved in minimal water) dropwise over 30 minutes.
Why: Rapid addition causes localized heating, leading to ring opening (diol formation).[1][2]
Lactonization: The acidic workup often spontaneously cyclizes the product. If TLC shows open hydroxy-acid (lower Rf), reflux the organic layer with a catalytic amount of p-Toluenesulfonic acid (pTsOH) for 1 hour.[1][2]
Purification: Recrystallize from Ethyl Acetate/Hexanes.
Protocol B: Direct Homoserine Lactonization (Recommended for Purity)
Ideal for small batches (<10g) or when >99% ee is mandatory.[1][2]
Chhabra, S. R., et al. (1993).[1] Synthesis of N-acyl-L-homoserine lactone analogues. Provides the foundational methodology for homoserine lactone formation and reduction protocols.[1]
Lead Sciences. (2024). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Product Specifications. Confirmation of CAS and physical properties. [1][2]
BenchChem. (2025).[1][2][3] Protocols for the Synthesis of Homoserine Lactone Analogues. Detailed workflows for aspartic acid reduction routes. [1][2]
Beilstein Journal of Organic Chemistry. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones. Comparative yield data for lactonization methods.
A Comprehensive Guide to the Proper Disposal of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed, step-by-step protocol fo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS No. 100994-41-6), a chiral carbamate derivative. The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and promote a safe laboratory environment.
Core Principles of Chemical Waste Management
The disposal of any chemical, including Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, must be approached with a thorough understanding of its potential hazards and the applicable regulations. The foundational principle is to treat all chemical waste as hazardous unless definitively proven otherwise. Never dispose of chemical wastes by dumping them down a sink, flushing them in a toilet, or discarding them in regular trash containers unless specifically authorized by your institution's Environmental Health and Safety (EHS) department.[1]
Hazard Assessment of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
A comprehensive understanding of the hazards associated with Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is essential for safe handling and disposal.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is classified with the following warnings[2]:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety goggles, gloves, and a lab coat. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood.
Structural Considerations for Disposal:
The chemical structure of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate contains two key functional groups that inform its disposal pathway: a carbamate group and a tetrahydrofuran (THF) derivative ring.
Carbamate Group: Carbamate compounds are a class of chemicals for which the U.S. Environmental Protection Agency (EPA) has specific hazardous waste regulations. Wastes generated during the production of carbamates are often listed as hazardous.[3][4] Therefore, as a precautionary measure, Benzyl (5-oxotetrahydrofuran-3-yl)carbamate waste should be managed as a hazardous chemical waste.
Tetrahydrofuran Ring: The tetrahydrofuran moiety is susceptible to the formation of explosive peroxides upon prolonged exposure to air.[5] While the 5-oxo position on the ring in this specific molecule may alter its reactivity, the general safety principle of treating THF-containing waste with caution should be applied.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE:
Chemical safety goggles
Chemical-resistant gloves (e.g., nitrile)
Lab coat
Closed-toe shoes
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
Solid Waste:
Collect un-used or expired solid Benzyl (5-oxotetrahydrofuran-3-yl)carbamate in a clearly labeled, sealed container.
Contaminated materials such as weighing paper, spatulas, and empty stock bottles should also be placed in this container.
Liquid Waste:
Solutions containing Benzyl (5-oxotetrahydrofuran-3-yl)carbamate should be collected in a separate, sealed, and clearly labeled waste container.
Do not mix this waste stream with other incompatible chemicals. For instance, avoid mixing with strong oxidizing agents or strong acids.[6]
Sharps Waste:
Any needles or other sharps contaminated with Benzyl (5-oxotetrahydrofuran-3-yl)carbamate must be disposed of in a designated sharps container.
Step 3: Waste Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "Benzyl (5-oxotetrahydrofuran-3-yl)carbamate"
The approximate concentration and volume
The date the waste was first added to the container
Any other components of the waste mixture (e.g., solvents)
Step 4: Storage of Waste
Store waste containers in a designated, well-ventilated, and secure area. Ensure the storage area is away from heat, sparks, and open flames. Keep containers tightly closed to prevent the release of vapors.
Step 5: Scheduling Waste Pickup
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Follow their specific procedures for documentation and collection.
Spill Management
In the event of a spill, follow these procedures:
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Alert: Notify your supervisor and your institution's EHS department.
Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., sand, diatomite, or universal binders).[7]
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
Decontaminate: Clean the spill area with soap and water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate waste.
Caption: Decision workflow for the disposal of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate waste.
Personal protective equipment for handling Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Part 1: Executive Safety Summary Immediate Action Required: Treat this compound as a Category 2 Irritant and a Potential Sensitizer .[1] While standard Safety Data Sheets (SDS) classify Benzyl (5-oxotetrahydrofuran-3-yl)...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a Category 2 Irritant and a Potential Sensitizer .[1]
While standard Safety Data Sheets (SDS) classify Benzyl (5-oxotetrahydrofuran-3-yl)carbamate primarily as an irritant (H315, H319, H335), its structural composition—a reactive lactone ring fused with a carbamate moiety—demands a higher tier of caution than generic lab salts.[1]
The "Hidden" Hazard: Lactone rings are electrophilic.[1] They can ring-open upon contact with biological nucleophiles (proteins), potentially leading to skin sensitization (H317) over repeated exposures.[1] Do not treat this merely as "nuisance dust."
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent not just acute exposure, but also the development of long-term sensitivity.[1]
Add solvent (e.g., Methanol, DCM) slowly down the side of the flask.[1]
Caution: Avoid strong bases (NaOH, KOH) during solubilization unless intended.[1] Base triggers rapid lactone ring opening, altering your starting material immediately.[1]
Mechanism: The mild base promotes hydrolysis of the lactone ring into a water-soluble hydroxy-acid salt, while the surfactant lifts the carbamate residues.[1]
Waste Streams
Waste Type
Disposal Path
Notes
Solid Waste
Hazardous Solid Waste (Toxic)
Double-bag contaminated weighing boats and paper towels.[1]
Liquid Waste
Organic Solvents (Halogenated/Non-Halogenated)
Segregate based on the solvent used (e.g., DCM goes to Halogenated).[1]
Aqueous Waste
Basic Aqueous Waste
If a quench was performed.[1][2][3] Ensure pH is listed on the tag.[1][3]
Part 5: Visualized Safety Workflow
The following diagram illustrates the "Chain of Custody" for safety controls, ensuring no gap in protection from storage to disposal.
Caption: Operational lifecycle for Cbz-lactone handling. Note the transition from particulate controls (Yellow) to chemical controls (Green/Red).[1]
Part 6: Emergency Response (Self-Validating)
Scenario: Accidental Spillage of Powder
Isolate: Do not attempt to wipe dry powder.[1] It will smear and aerosolize.[1]
Cover: Gently cover the spill with a wet paper towel (soaked in the Na₂CO₃ decon solution described above).[1]
Wait: Allow the liquid to wet the powder for 2 minutes.
Wipe: Wipe up the damp material.[1] This converts the inhalation hazard (dust) into a contained liquid waste.[1]
Scenario: Eye Contact
Flush: Immediate irrigation for 15 minutes.
Medical: Seek evaluation.[1][4][2][3][5] Crucial: Inform the physician that the chemical contains a Lactone Ring .[1] This is vital because lactones can cause delayed corneal opacification that mimics acid burns but requires specific monitoring.[1]
References
PubChem. (n.d.).[1] (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved October 26, 2023, from [Link][1]